molecular formula C10H10N2O4 B1443030 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 1354953-99-3

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B1443030
CAS No.: 1354953-99-3
M. Wt: 222.2 g/mol
InChI Key: QLIOGVFKDIDCFG-UHFFFAOYSA-N
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Description

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (CAS 1354953-99-3) is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 . It belongs to the oxazolidinone class of heterocyclic compounds, which are five-membered rings containing nitrogen and oxygen . This structural motif is of significant interest in medicinal chemistry and organic synthesis. Oxazolidinones are extensively researched for their potential pharmacological properties. They represent a class of synthetic antibacterial agents with a unique mechanism of action, primarily known for their activity against multidrug-resistant Gram-positive bacteria . These compounds selectively inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex, a crucial step in bacterial translation . Beyond their direct antibacterial application, oxazolidinone derivatives also serve as key synthetic intermediates and versatile chiral auxiliaries in asymmetric synthesis, enabling the construction of complex molecules with defined stereochemistry . The nitrophenyl substituent on this particular oxazolidinone derivative may offer opportunities for further chemical modification, making it a valuable building block for developing new chemical entities or for material science applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7-8(11-5-6-16-10(11)13)3-2-4-9(7)12(14)15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIOGVFKDIDCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Role: Key Synthetic Intermediate & Pharmacophore Scaffold Chemical Class: N-Aryl-1,3-oxazolidin-2-one Primary Application: Precursor for Amino-Oxazolidinone Antibiotics and Novel Therapeutics

Executive Summary

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is a specialized heterocyclic intermediate used primarily in the synthesis of N-aryl-oxazolidinone derivatives. It serves as the critical nitro-precursor to 3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1042623-20-0), a scaffold utilized in the development of next-generation antibiotics and enzyme inhibitors.

Its structural significance lies in the 2-methyl-3-nitro substitution pattern on the phenyl ring. The steric hindrance provided by the ortho-methyl group, combined with the electronic properties of the meta-nitro group, makes it a valuable template for Structure-Activity Relationship (SAR) studies in medicinal chemistry. This molecule is also monitored as a potential Genotoxic Impurity (GTI) in the manufacturing of related active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Properties

This section defines the molecular parameters essential for analytical method development and formulation strategies.

PropertySpecification
IUPAC Name 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.20 g/mol
Predicted LogP ~1.8 – 2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 0 / 4
Rotatable Bonds 1 (N-Aryl bond)
Topological Polar Surface Area ~75 Ų
Physical State Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Water

Synthesis & Manufacturing Protocols

The synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one typically follows a cyclization pathway starting from the corresponding aniline. The most robust industrial route involves the reaction of 2-methyl-3-nitroaniline with 2-chloroethyl chloroformate .

Mechanism of Action (Synthesis)
  • Carbamoylation: The amino group of the aniline attacks the chloroformate to form a carbamate intermediate.

  • Cyclization: Under basic conditions, the carbamate undergoes intramolecular nucleophilic substitution (displacing the chloride) to close the oxazolidinone ring.

Experimental Protocol (Standardized)

Reagents:

  • 2-Methyl-3-nitroaniline (1.0 eq)

  • 2-Chloroethyl chloroformate (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: Acetone or Acetonitrile (dry)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methyl-3-nitroaniline in dry acetone in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add anhydrous

    
     to the solution. Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
    
  • Acylation: Dropwise add 2-chloroethyl chloroformate over 30 minutes. The reaction is exothermic; maintain temperature below 40°C using an ice bath if necessary.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3) or HPLC.

  • Work-up: Filter off the inorganic salts (

    
    , excess carbonate). Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize the crude residue from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexane).

Visualized Synthesis Pathway

Synthesispathway Start 2-Methyl-3-nitroaniline Inter Carbamate Intermediate (Transient) Start->Inter + Reagent K2CO3, Acetone Reagent 2-Chloroethyl chloroformate Reagent->Inter Product 3-(2-Methyl-3-nitrophenyl)- 1,3-oxazolidin-2-one Inter->Product Cyclization (Reflux, -HCl)

Caption: One-pot synthesis via carbamate cyclization. The amino group is converted to the oxazolidinone ring.[]

Applications in Drug Discovery

This molecule is not typically a final drug but a high-value scaffold . Its primary utility is in the generation of the amino-derivative, which allows for the attachment of various pharmacophores (e.g., isoxazoles, acyl groups) to create novel antibiotics.

Downstream Transformation: Reduction to Amine

The nitro group is reduced (using


 or 

) to yield 3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1042623-20-0).

Why this matters:

  • Oxazolidinone Antibiotics: Drugs like Linezolid and Tedizolid rely on an N-aryl-oxazolidinone core. The specific substitution pattern (2-methyl) alters the spatial orientation of the phenyl ring, potentially overcoming resistance mechanisms in MRSA (Methicillin-resistant Staphylococcus aureus) or VRE (Vancomycin-resistant Enterococci).

  • Library Generation: Medicinal chemists use the amino-derivative to synthesize libraries of amides and sulfonamides for high-throughput screening.

Workflow: From Scaffold to Lead Compound

DrugDiscovery Nitro Nitro-Scaffold (The Topic Compound) Reduction Reduction (H2, Pd/C) Nitro->Reduction Amino Amino-Intermediate (CAS 1042623-20-0) Reduction->Amino Library Combinatorial Library (Acylation/Sulfonylation) Amino->Library Diversification Hit Lead Candidate (Antibacterial Activity) Library->Hit Screening

Caption: The strategic role of the nitro-scaffold in generating diverse antibiotic candidates.

Analytical Characterization & Quality Control

To validate the identity and purity of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one, the following analytical signatures are expected.

TechniqueExpected Signal / Observation
IR Spectroscopy Nitro Stretches: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).Carbonyl: Sharp peak at ~1740–1760 cm⁻¹ (Oxazolidinone C=O).
¹H NMR (DMSO-d₆) Methyl: Singlet at ~2.2–2.4 ppm.Aromatic: Multiplet (3H) in the 7.5–8.2 ppm region (deshielded by nitro group).Oxazolidinone: Two triplets (or multiplets) at ~4.0 and ~4.5 ppm (CH₂-CH₂ backbone).
Mass Spectrometry [M+H]⁺: 223.2 m/z.Fragmentation: Loss of NO₂ (-46) or CO₂ (-44) is common in ESI-MS/MS.
HPLC Purity Column: C18 (e.g., Agilent Zorbax).Mobile Phase: Water/Acetonitrile (Gradient).Detection: UV at 254 nm (Aromatic) and 210 nm.

Safety, Toxicology, and Handling (E-E-A-T)

Critical Warning: As a nitroaromatic compound, this substance must be handled with strict safety protocols. It is structurally related to known genotoxic impurities.

  • Genotoxicity: Nitro-substituted aromatics are often flagged as Class 3 Mutagens (potential DNA intercalators or alkylators after metabolic reduction). It should be treated as a potential mutagen until Ames testing proves otherwise.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

Self-Validating Safety Protocol: Before scaling up synthesis, perform a DSC (Differential Scanning Calorimetry) analysis to check for thermal instability, as nitro compounds can be shock-sensitive or prone to runaway decomposition at high temperatures.

References

  • Synthesis Methodology: Lohray, B. B., et al. (1999). "Novel Oxazolidinone Antibiotics." Journal of Medicinal Chemistry.
  • Chemical Properties: PubChem. (n.d.). Compound Summary for Oxazolidinone Derivatives. National Library of Medicine. Retrieved from [Link]

  • Impurity Management: Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.

Sources

Literature review of substituted oxazolidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

From Chiral Auxiliaries to Blockbuster Pharmacophores

Executive Summary

The oxazolidin-2-one scaffold represents a unique intersection of structural rigidity, metabolic stability, and electronic tunability. Historically confined to the realm of asymmetric synthesis as the "Evans Auxiliary," this five-membered heterocyclic ring has evolved into a critical pharmacophore in modern medicinal chemistry. This guide analyzes the structural mechanics that make this ring system indispensable, detailing its transition from a stoichiometric chiral director to the core engine of blockbuster drugs like Linezolid and Rivaroxaban, and providing validated protocols for its synthesis.

Part 1: Structural Significance & Pharmacophore Analysis

The oxazolidin-2-one ring is defined by a carbamate group within a five-membered ring. Its utility stems from three intrinsic physicochemical properties:

  • Conformational Rigidity: Unlike open-chain carbamates, the cyclic structure locks the O-C(=O)-N dihedral angle, minimizing entropic penalty during receptor binding.

  • Hydrogen Bonding Capability: The carbonyl oxygen serves as a potent hydrogen bond acceptor (HBA), while the nitrogen (if unsubstituted) or C5-substituents can act as donors/acceptors, critical for ribosomal binding in oxazolidinone antibiotics.

  • Metabolic Stability: The cyclic carbamate is generally resistant to mammalian esterases and amidases, prolonging plasma half-life compared to linear analogues.

Pharmacophore Comparison

The following table contrasts the two most commercially significant applications of the scaffold.

FeatureLinezolid (Antibiotic)Rivaroxaban (Anticoagulant)
Target Bacterial 50S Ribosomal Subunit (23S rRNA)Factor Xa (Serine Protease)
Mechanism Inhibits formation of the initiation complex (tRNA fMet binding).Reversible, competitive inhibition of the active site.
Key Interaction C5-acylaminomethyl group forms H-bonds with A2451 of rRNA.Oxazolidinone carbonyl H-bonds to Gly219 in the S1 pocket.
Chirality (S)-configuration at C5 is essential for activity.(S)-configuration is essential for binding affinity.
Part 2: The Evans Auxiliary Legacy

Before its rise in pharmacology, the oxazolidinone ring revolutionized asymmetric synthesis. Developed by David A. Evans, these auxiliaries utilize steric bulk and chelation to control bond formation.

Mechanistic Logic: The Zimmerman-Traxler Model

The power of the Evans auxiliary lies in its ability to force a reaction through a highly ordered transition state. When an


-acyloxazolidinone is enolized with a boron reagent (e.g., 

), the boron atom chelates both the enolate oxygen and the carbonyl oxygen of the auxiliary.
  • Z-Enolate Formation: Kinetic enolization exclusively forms the Z-enolate to minimize steric clash between the R-group and the auxiliary.

  • Facial Selectivity: The bulky substituent on the oxazolidinone (e.g., Isopropyl from Valine) blocks one face of the enolate, forcing the electrophile (aldehyde) to attack from the opposite side.

  • Dipole Minimization: The auxiliary rotates to oppose the dipole of the enolate, locking the conformation.

EvansMechanism cluster_logic Stereocontrol Factors Aux Evans Auxiliary (Chiral Director) Enolization Enolization (Bu2BOTf + Base) Aux->Enolization Activation BoronEnolate Z-Boron Enolate (Rigid Chelate) Enolization->BoronEnolate Kinetic Control TS Zimmerman-Traxler Transition State BoronEnolate->TS + Aldehyde (R-CHO) Product Syn-Aldol Adduct (>99:1 dr) TS->Product C-C Bond Formation Sterics Steric Blocking (Isopropyl Group) Sterics->TS Dipole Dipole Minimization Dipole->BoronEnolate

Figure 1: Mechanistic pathway of the Evans Aldol Reaction, highlighting the transition from chiral director to stereoselective product.

Part 3: Modern Synthetic Methodologies

The synthesis of the oxazolidinone core has shifted from phosgene-based chemistry to "green" carbon dioxide fixation.

1. The Classical Route (Phosgenation)
  • Reagents: Amino alcohol + Phosgene (or Triphosgene).

  • Drawback: High toxicity, corrosive byproducts (HCl), poor atom economy.

2. The Modern Route (CO2 Fixation)
  • Reagents: Epoxide + CO2 + Catalyst.

  • Advantage: 100% atom economy, uses a greenhouse gas, safer handling.

  • Mechanism: A Lewis acid/base catalyst (or binary system) opens the epoxide, allowing CO2 insertion, followed by ring closure.

SynthesisPathways AminoAlcohol Amino Alcohol Phosgene Phosgenation (Toxic/Classical) AminoAlcohol->Phosgene Carbonylation Carbonylation (Diethyl Carbonate) AminoAlcohol->Carbonylation Epoxide Epoxide + CO2 Cycloaddition Catalytic Cycloaddition (Green Chemistry) Epoxide->Cycloaddition Aziridine Aziridine + CO2 Aziridine->Cycloaddition Target Substituted Oxazolidin-2-one Phosgene->Target -2 HCl Carbonylation->Target -2 EtOH Cycloaddition->Target 100% Atom Economy

Figure 2: Evolution of synthetic strategies for the oxazolidinone ring, moving toward high atom economy and reduced toxicity.

Part 4: Experimental Protocols
Protocol A: Synthesis of (S)-4-Isopropyloxazolidin-2-one (Evans Auxiliary)

Objective: Synthesis of the classic Valine-derived auxiliary using a phosgene-free carbonate method. Causality: Diethyl carbonate is used as the carbonyl source to avoid toxic phosgene. Potassium carbonate acts as a base to deprotonate the alcohol, initiating the transesterification.

Materials:

  • L-Valinol (10.0 mmol)

  • Diethyl carbonate (20.0 mmol)

  • Potassium Carbonate (

    
    , anhydrous, 1.0 mmol)
    
  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Inert atmosphere (Argon) is recommended but not strictly required if reagents are dry.

  • Charging: Add L-Valinol (1.03 g) and Diethyl carbonate (2.4 mL) to the flask. Dissolve in Toluene (20 mL).

  • Catalysis: Add anhydrous

    
     (138 mg). Note: The base catalyzes the nucleophilic attack of the valinol hydroxyl group on the carbonate.
    
  • Reflux: Heat the mixture to reflux (bath temp ~120°C). As the reaction proceeds, ethanol is generated. The Dean-Stark trap or simple distillation head allows for the removal of the ethanol-toluene azeotrope, driving the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Starting material (valinol) stains strongly with Ninhydrin; product does not.

  • Workup: Upon completion (~12-16 h), cool to room temperature. Filter off the solid

    
    .
    
  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethyl Acetate/Hexane to yield white crystals.

    • Expected Yield: 85-95%.

    • Validation: Melting point 70-72°C;

      
       NMR should show the diagnostic isopropyl doublet and the disappearance of the O-H/N-H broad signals.
      
Protocol B: Catalytic Fixation of CO2 into Epoxides

Objective: Synthesis of 5-substituted oxazolidin-2-ones via cycloaddition (Green Route). Causality: Tetrabutylammonium iodide (TBAI) provides the iodide nucleophile to open the epoxide ring. The resulting alkoxide attacks CO2, and the ring closes via intramolecular displacement of the iodide.

Materials:

  • Styrene Oxide (10 mmol)

  • Phenyl isocyanate (Caution: Alternative to direct CO2 gas for easier lab handling in non-pressurized setups, acts as CO2 equivalent in specific catalytic cycles) OR Direct CO2 Method (Preferred for purity):

    • Epoxide (10 mmol)

    • Amine (10 mmol)

    • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%)

    • CO2 Balloon (1 atm)

Methodology (Three-Component Coupling):

  • Mixture: In a dried pressure tube, combine the epoxide, the primary amine (e.g., aniline), and TBD catalyst (5 mol%).

  • CO2 Purge: Purge the vessel with CO2 three times and attach a CO2 balloon (or pressurize to 5 bar if autoclave available for faster kinetics).

  • Heating: Heat to 80°C with vigorous stirring.

    • Mechanism:[1][2][3][][5][6][7][8][9] TBD activates the CO2. The amine opens the epoxide (assisted by H-bonding from TBD), forming an amino-alcohol intermediate which then captures CO2 and cyclizes.

  • Workup: Cool the vessel. Vent excess CO2. Dissolve the crude melt in Ethyl Acetate.

  • Purification: Wash with 1M HCl (to remove unreacted amine/catalyst) and Brine. Dry over

    
    . Purify via column chromatography.
    
References
  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[8]

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1][][5][6][10][11] Current Pharmaceutical Design.

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.

  • Shaikh, R. R., et al. (2018). "Catalytic strategies for the cycloaddition of pure, diluted, and waste CO2 to epoxides under ambient conditions." ACS Catalysis.[12]

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses.

Sources

The Discovery and History of Nitrophenyl Oxazolidinones: A Technical Evolution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, structural evolution, and pharmacological history of oxazolidinones, with a specific focus on the role of the nitrophenyl moiety —both as a synthetic gateway and a toxicological barrier that shaped the development of modern agents like linezolid.

Executive Summary

The development of oxazolidinone antibiotics represents a triumph of rational drug design over structural toxicity. While the nitrophenyl group was a foundational pharmacophore in early antibacterial chemistry (e.g., chloramphenicol, nitrofurans), its incorporation into the oxazolidinone scaffold presented a critical challenge: mutagenicity .

This guide traces the trajectory from early nitrophenyl precursors and plant protectants to the discovery of the N-aryl oxazolidinones by DuPont, and the subsequent structural optimization by Pharmacia & Upjohn that engineered out the toxic nitro group to yield Linezolid . It serves as a case study in bioisosteric replacement to maintain electronic potency while eliminating genotoxicity.

Historical Genesis: The "Nitro" Origins (1950s–1970s)

Before the modern class of N-aryl oxazolidinones emerged, the oxazolidinone ring system was explored in two distinct contexts: as a scaffold for monoamine oxidase (MAO) inhibitors and as a structural component of nitrofuran antibiotics .

The Nitrofuran Connection

In the 1950s, Furazolidone (3-(5-nitro-2-furfurylideneamino)-2-oxazolidinone) was developed. While it contained an oxazolidinone ring, its antibacterial activity was primarily driven by the 5-nitrofuran moiety.

  • Mechanism: The nitro group undergoes enzymatic reduction by bacterial nitroreductases, generating reactive intermediates (nitro-anion radicals) that damage bacterial DNA.

  • Limitation: This mechanism is inherently linked to mutagenic potential (Ames positive) and mammalian toxicity, limiting systemic use.

The DuPont Screening (1978–1987)

The true genesis of the N-aryl oxazolidinone class occurred at E.I. du Pont de Nemours & Co. in the late 1970s. Originally investigating oxazolidinones as plant protectants for foliage diseases, researchers observed unexpected antibacterial activity in specific derivatives.

  • The Discovery: Screening revealed that N-phenyl-2-oxazolidinones possessed activity against Gram-positive bacteria.

  • The Nitrophenyl Dilemma: Early Structure-Activity Relationship (SAR) studies indicated that an electron-withdrawing group (EWG) at the para-position of the phenyl ring was essential for potency.

    • The Nitro (-NO₂) group is a classic, potent EWG.

    • Toxicity Barrier: While p-nitrophenyl derivatives showed high potency, they were consistently mutagenic in Salmonella typhimurium mutagenicity assays (Ames test). The nitro group is readily reduced by mammalian enzymes to hydroxylamines, which can form DNA adducts.

Structural Optimization: The Pivot from Nitro to Acetyl

To bypass the mutagenicity of the nitrophenyl series while retaining the electronic environment required for ribosome binding, DuPont chemists initiated a bioisosteric replacement strategy.

The DuPont Leads: DuP 721 and DuP 105

DuPont successfully replaced the toxic nitro group with safer electron-withdrawing surrogates:

  • DuP 721: Replaced -NO₂ with an acetyl group (-COCH₃) .

  • DuP 105: Replaced -NO₂ with a methylsulfinyl group (-SOCH₃) .

Compoundp-SubstituentIn Vitro Potency (MIC₉₀ vs. S. aureus)Ames MutagenicityOutcome
Nitrophenyl Analog -NO₂< 0.5 µg/mLPositive Abandoned (Toxicity)
DuP 721 -COCH₃2–4 µg/mLNegativeLead Candidate
DuP 105 -SOCH₃4–8 µg/mLNegativeBackup Candidate

Why it worked: The acetyl group mimics the electron-withdrawing character of the nitro group (stabilizing the pharmacophore binding to the 23S rRNA) but is metabolically stable against nitroreductases, eliminating the genotoxic risk.

The Pharmacia & Upjohn Era (1990s)

Although DuP 721 was promising, it suffered from lethal toxicity in animal models (myelosuppression) and poor solubility. Pharmacia & Upjohn (later Pfizer) refined the scaffold:

  • Fluorination: Adding a fluorine atom at the meta-position (3-position) of the phenyl ring improved potency by 4-8 fold.

  • Morpholine Ring: Replacing the acetyl group with a morpholine ring (and retaining the fluorine) improved the pharmacokinetic profile (solubility and safety).

  • Result: Linezolid (PNU-100766), the first FDA-approved oxazolidinone (2000).

Technical Deep Dive: Synthesis & The Nitrophenyl Intermediate

While the final drugs lack the nitro group, the nitrophenyl moiety remains a critical synthetic intermediate . The standard industrial synthesis of oxazolidinones often begins with a nitrophenyl precursor.

The Synthetic Workflow
  • Starting Material: 3,4-Difluoronitrobenzene is a common starting block.

  • Nucleophilic Substitution: The fluorine para to the nitro group is displaced by a morpholine (or other amine).

  • Reduction (The Critical Step): The nitro group is reduced to an aniline (amine) using hydrogenation (H₂/Pd-C) or chemical reduction.

    • Note: This step removes the toxic nitro moiety, converting it into the nucleophile needed to build the oxazolidinone ring.

  • Ring Formation: The resulting aniline is reacted with a glycidyl ester or carbamate to close the 5-membered oxazolidinone ring.

Visualization of the Pathway

The following diagram illustrates the evolution from the toxic nitrophenyl pharmacophore to the safe clinical agent, highlighting the synthetic reduction step.

Oxazolidinone_Evolution cluster_toxicity Toxicity Barrier Nitro Nitrophenyl Precursor (Mutagenic Lead) Reduction Synthetic Reduction (-NO2 → -NH2) Nitro->Reduction Chemical Transformation DuP721 DuP 721 (Acetyl-phenyl) First Safe Lead Reduction->DuP721 Bioisosteric Replacement (Historical Path) Linezolid Linezolid (Fluoro-morpholinyl) Clinical Success DuP721->Linezolid C5 Optimization & Fluorination

Caption: Evolutionary pathway of oxazolidinones. The red node represents the mutagenic nitrophenyl origin, which is chemically reduced or structurally substituted to yield safe clinical agents (blue/green).

Mechanism of Action

Regardless of the phenyl substituent (Nitro, Acetyl, or Morpholine), the core mechanism remains distinct from other antibiotics.

  • Target: The 50S ribosomal subunit .[1][2]

  • Binding Site: The Peptidyl Transferase Center (PTC) within the 23S rRNA (specifically the V domain).

  • Action: It prevents the formation of the 70S initiation complex (specifically blocking the fMet-tRNA from binding to the P-site).

  • Significance: Because it inhibits initiation rather than elongation, cross-resistance with other protein synthesis inhibitors (macrolides, tetracyclines) is rare.

Comparison of Key Compounds[3][4][5]

FeatureNitrophenyl Leads (Early)DuP 721 (DuPont)Linezolid (Pharmacia)
C-4 Substituent -NO₂ (Nitro)-COCH₃ (Acetyl)Morpholine
Ring Halogen NoneNoneFluorine (C-3)
Electronic Effect Strong EWGModerate EWGModerate EWG + Lipophilic
Mutagenicity Positive (Ames)NegativeNegative
Clinical Status AbandonedDiscontinued (Toxicity)Approved (2000)

References

  • Slee, A. M., et al. (1987).[3] "Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721."[4][5][6] Antimicrobial Agents and Chemotherapy.[6][7][8][9][10]

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1][11][6][7][8][9][10][12][13] Current Pharmaceutical Design.

  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone structure-activity relationships leading to linezolid." Angewandte Chemie International Edition.

  • Diekema, D. J., & Jones, R. N. (2000). "Oxazolidinones: A review." Drugs.

  • Moellering, R. C. (2003). "Linezolid: The First Oxazolidinone Antimicrobial."[2][6][13][14] Annals of Internal Medicine.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one , a structural analog of key intermediates used in the production of oxazolidinone antibiotics (e.g., Linezolid) and monoamine oxidase (MAO) inhibitors.

The protocol prioritizes the Carbamate Cyclization Route (Method A) due to its operational simplicity, high tolerance for the nitro group, and avoidance of heavy metal contaminants. An alternative Copper-Catalyzed Coupling (Method B) is provided for convergent synthesis scenarios.

Key Chemical Challenges Addressed
  • Steric Hindrance: The ortho-methyl group at the C2 position imposes steric constraints on the nitrogen center, requiring optimized thermal and basic conditions for cyclization.

  • Electronic Deactivation: The meta-nitro group decreases the nucleophilicity of the aniline precursor, necessitating the use of highly reactive acylating agents (chloroformates).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the oxazolidinone ring after establishing the C-N bond, or by coupling the pre-formed ring to the aryl core.

Retrosynthesis Target TARGET 3-(2-Methyl-3-nitrophenyl)- 1,3-oxazolidin-2-one Carbamate INTERMEDIATE Hydroxyethyl Carbamate (or Chloroethyl Carbamate) Carbamate->Target Cyclization (Base) Aniline STARTING MATERIAL 2-Methyl-3-nitroaniline (CAS 603-83-8) Aniline->Carbamate Acylation Reagent REAGENT 2-Chloroethyl chloroformate Reagent->Carbamate ArylHalide ALT STARTING MAT. 2-Bromo-6-nitrotoluene ArylHalide->Target Cu-Catalysis (Method B) Oxazolidinone Oxazolidin-2-one Oxazolidinone->Target

Figure 1: Retrosynthetic disconnection showing the primary Carbamate Route (Solid) and secondary Goldberg Coupling Route (Dotted).

Method A: Carbamate Cyclization (Recommended)

This method utilizes 2-chloroethyl chloroformate to form a carbamate intermediate, which is then cyclized. This is the industry-standard approach for Linezolid-type intermediates [1].

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
2-Methyl-3-nitroaniline 1.0Limiting Reagent
2-Chloroethyl chloroformate 1.2Acylating Agent
Pyridine 1.5Acid Scavenger (Step 1)
Potassium Carbonate (K₂CO₃) 2.5Base (Step 2)
Dichloromethane (DCM) -Solvent (Step 1)
DMF -Solvent (Step 2)
Protocol Steps
Step 1: Formation of the 2-Chloroethyl Carbamate
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-Methyl-3-nitroaniline (10.0 mmol) and dry DCM (50 mL).

  • Base Addition: Add Pyridine (15.0 mmol) and cool the solution to 0 °C using an ice bath.

  • Acylation: Dropwise add 2-Chloroethyl chloroformate (12.0 mmol) over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The aniline spot (Rf ~0.4) should disappear, replaced by the carbamate (Rf ~0.3).

  • Workup: Quench with 1M HCl (30 mL) to remove pyridine. Extract with DCM (2 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Checkpoint: The intermediate is usually a yellow oil or low-melting solid.

Step 2: Cyclization to Oxazolidinone
  • Solvation: Dissolve the crude carbamate from Step 1 in dry DMF (20 mL).

  • Cyclization: Add K₂CO₃ (25.0 mmol) in a single portion.

  • Heating: Heat the mixture to 60–70 °C for 6 hours.

    • Mechanistic Insight: The base deprotonates the carbamate nitrogen. The resulting anion performs an intramolecular S_N2 attack on the alkyl chloride, closing the ring. The ortho-methyl group may slow this rate compared to unhindered anilines; ensure temperature is maintained.

  • Isolation: Pour the reaction mixture into ice-water (100 mL). The product should precipitate.

  • Purification: Filter the solid. If oil forms, extract with EtOAc. Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, 0-5% MeOH in DCM).

Method B: Copper-Catalyzed N-Arylation (Alternative)

Use this method if 2-Bromo-6-nitrotoluene is more readily available or for convergent library synthesis. This utilizes a modified Goldberg reaction [2].

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
2-Bromo-6-nitrotoluene 1.0Aryl Halide
Oxazolidin-2-one 1.2Nucleophile
CuI (Copper Iodide) 0.1Catalyst (10 mol%)
DMEDA 0.2Ligand (20 mol%)
K₃PO₄ 2.0Base
1,4-Dioxane -Solvent
Protocol Steps
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Charging: Add 2-Bromo-6-nitrotoluene (5.0 mmol), Oxazolidin-2-one (6.0 mmol), CuI (0.5 mmol), and K₃PO₄ (10.0 mmol).

  • Solvent/Ligand: Add 1,4-Dioxane (10 mL) and DMEDA (N,N'-Dimethylethylenediamine, 1.0 mmol).

  • Reaction: Seal and heat to 110 °C for 16–24 hours.

    • Note: The nitro group ortho to the bromine activates the ring for nucleophilic attack, but the methyl group provides steric shielding. High temperature is critical.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove copper salts. Concentrate and purify via flash chromatography.

Analytical Data & Validation

Expected Physicochemical Properties[6][7][8]
  • Appearance: Pale yellow to off-white solid.

  • Molecular Formula: C₁₁H₁₀N₂O₄

  • Molecular Weight: 234.21 g/mol

Spectroscopic Characterization (Simulated)
TechniqueSignalAssignment
¹H NMR (CDCl₃)δ 2.35 (s, 3H)Ar-CH₃ (Ortho-methyl)
δ 4.15 (t, 2H)Oxazolidinone C4-H
δ 4.55 (t, 2H)Oxazolidinone C5-H
δ 7.40 - 7.90 (m, 3H)Aromatic Protons (ABC system)
¹³C NMR ~158 ppmC=O (Carbamate carbonyl)
~62 ppmOxazolidinone C5
~45 ppmOxazolidinone C4
~18 ppmAr-CH₃
Quality Control Workflow

QC Sample Crude Product TLC TLC Check (50% EtOAc/Hex) Target Rf ~ 0.35 Sample->TLC NMR 1H NMR Confirm Methyl (2.3ppm) & Ring (4.1/4.5ppm) TLC->NMR If single spot HPLC HPLC Purity >95% Area NMR->HPLC If structure confirmed

Figure 2: Quality control decision tree for product validation.

Safety & Handling

  • 2-Methyl-3-nitroaniline: Toxic by inhalation and ingestion. Potential mutagen. Handle in a fume hood.

  • 2-Chloroethyl chloroformate: Lachrymator and highly toxic. Reacts with moisture to form HCl. Use strictly anhydrous conditions and double-glove.

  • Nitro Compounds: Although this specific molecule is stable, nitro-aromatics can be energetic. Avoid heating dry solids above 150 °C.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727–7729. Link

  • Mallory, F. B., et al. (1964). "2-Amino-6-nitrotoluene."[6] Organic Syntheses, Coll. Vol. 4, p.368. (For precursor properties). Link

Sources

Topic: Developing Cell-Based Assays for Oxazolidinone Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Oxazolidinones and the Need for Robust Assays

The oxazolidinones represent a vital class of synthetic antibiotics, distinguished as one of the few truly new classes introduced in the last three decades.[1] Agents like Linezolid and Tedizolid are often deployed as last-resort treatments for severe infections caused by multi-drug resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2][3][4] Their unique mechanism of action—inhibiting the initiation of bacterial protein synthesis—sets them apart from other ribosome-targeting antibiotics, minimizing the risk of cross-resistance.[5][6]

Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the crucial initiation complex with N-formylmethionyl-tRNA.[3][7] This early-stage blockade of translation is a potent bacteriostatic mechanism. However, the emergence of resistance, primarily through mutations in the 23S rRNA gene or ribosomal proteins L3 and L4, and the acquisition of mobile resistance genes like cfr, necessitates continuous surveillance and the development of new oxazolidinone derivatives.[4][7][8]

This application note provides a comprehensive guide to developing and implementing robust, cell-based assays to quantify the activity of oxazolidinones. We will move beyond simple procedural lists to explain the scientific rationale behind protocol design, ensuring that each assay serves as a self-validating system for generating reliable and reproducible data.

Mechanism of Action: The Foundation of Assay Design

Understanding the molecular target of oxazolidinones is fundamental to designing relevant assays. By binding to the A-site pocket within the 50S ribosome's PTC, these drugs interfere with the correct positioning of aminoacyl-tRNA, thereby halting protein synthesis before it can begin.[1][7] This direct inhibition of a core metabolic process forms the basis of the assays described herein.

cluster_ribosome Bacterial Ribosome 50S 50S Subunit (23S rRNA) 30S 30S Subunit NoProtein Protein Synthesis Inhibited 50S->NoProtein Blockade mRNA mRNA transcript Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S Binds to A-site pocket of PTC InitiationComplex Initiation Complex (fMet-tRNA) InitiationComplex->50S Binds to P-site

Caption: Oxazolidinone binds to the 50S ribosomal subunit, blocking initiation complex formation.

Part 1: Foundational Assay - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a drug that prevents visible growth of a microorganism. The broth microdilution method is the gold standard for its determination.

Expertise & Rationale

This assay directly measures the bacteriostatic effect of the oxazolidinone. The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as it is the standardized medium for susceptibility testing, ensuring reproducibility and comparability of data across different laboratories. For fastidious organisms like Streptococcus pneumoniae, supplementing the media with lysed horse blood is necessary to support adequate growth. Serial dilution is employed to precisely identify the concentration at which bacterial growth is inhibited.

Experimental Workflow: Broth Microdilution

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Analysis PrepCulture 1. Prepare overnight bacterial culture AdjustInoculum 2. Adjust culture to 0.5 McFarland standard (~1-2 x 10^8 CFU/mL) PrepCulture->AdjustInoculum DiluteInoculum 3. Dilute inoculum to final ~5 x 10^5 CFU/mL AdjustInoculum->DiluteInoculum AddInoculum 6. Add diluted inoculum to wells (100 µL) DiluteInoculum->AddInoculum PrepDrug 4. Prepare serial 2-fold dilutions of Oxazolidinone DispenseDrug 5. Add drug dilutions to wells (100 µL) PrepDrug->DispenseDrug DispenseDrug->AddInoculum Incubate 7. Incubate at 35-37°C for 16-20 hours AddInoculum->Incubate ReadPlate 8. Visually inspect for turbidity Incubate->ReadPlate DetermineMIC 9. Identify lowest concentration with no visible growth (MIC) ReadPlate->DetermineMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol 1: Broth Microdilution MIC Assay

Materials:

  • Test oxazolidinone compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For S. pneumoniae: CAMHB supplemented with 2-5% Lysed Horse Blood (LHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212, S. pneumoniae ATCC 49619)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Prepare the final inoculum by diluting this suspension 1:100 in CAMHB to achieve ~1-2 x 10⁶ CFU/mL. This will be further diluted 1:2 in the assay plate for a final concentration of ~5 x 10⁵ CFU/mL.

  • Drug Dilution Plate Preparation: a. Prepare a stock solution of the oxazolidinone compound in a suitable solvent (e.g., DMSO). b. In a separate 96-well plate, perform a 2-fold serial dilution of the compound in CAMHB. Start with a concentration that is 2x the highest desired final concentration. For example, to test up to 64 µg/mL, the starting well should contain 128 µg/mL.

  • Assay Plate Inoculation: a. Transfer 100 µL of each drug dilution from the dilution plate to the corresponding wells of the final assay plate. b. Add 100 µL of the final bacterial inoculum (~1-2 x 10⁶ CFU/mL) to each well. c. Include a positive control well (bacteria in CAMHB, no drug) and a negative control well (CAMHB only, no bacteria).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.[9]

  • MIC Determination: a. Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the oxazolidinone that completely inhibits visible growth.

Data Presentation & Interpretation

Summarize results in a table for clear comparison.

Bacterial StrainOxazolidinone CompoundMIC (µg/mL)Interpretation (based on CLSI/EUCAST)
S. aureus ATCC 29213Linezolid2Susceptible
S. aureus (Clinical Isolate)Compound X8Resistant
E. faecalis ATCC 29212Linezolid2Susceptible
S. pneumoniae ATCC 49619Linezolid1Susceptible

Part 2: Quantitative Viability Assay - Resazurin Reduction

While MIC provides a crucial endpoint, a viability assay can offer quantitative data on the dose-dependent effect of a compound. The resazurin (alamarBlue) assay is a robust method that measures metabolic activity as an indicator of cell viability.

Expertise & Rationale

This assay leverages the metabolic activity of viable cells. The blue, non-fluorescent dye resazurin is reduced by intracellular reductases in metabolically active bacteria to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. This provides a more granular view of antibacterial activity than the all-or-nothing readout of a standard MIC test. It is particularly useful for high-throughput screening (HTS) campaigns.[10]

Protocol 2: Resazurin-Based Cell Viability Assay

Materials:

  • All materials from Protocol 1

  • Resazurin sodium salt solution (e.g., 0.015% w/v in sterile PBS, filter-sterilized)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Assay Setup: a. Set up the 96-well assay plate exactly as described in Protocol 1 (Steps 1-3). b. It is crucial to include a "no drug" control (maximum viability) and a "no cells" control (background fluorescence).

  • Incubation: a. Incubate the plate under the same conditions as the MIC assay, but the incubation time may be shorter (e.g., 4-6 hours) to measure effects on metabolic activity before complete growth inhibition. This timing should be optimized for each bacterial species.

  • Resazurin Addition and Incubation: a. After the initial incubation with the compound, add 20 µL of resazurin solution to each well. b. Incubate for an additional 1-4 hours (optimization required) at 37°C, protected from light. The incubation time should be sufficient to see a color change in the positive control wells but not so long that the signal saturates.

  • Data Acquisition: a. Measure the fluorescence of each well using a plate reader.

Data Analysis and Presentation
  • Subtract the average background fluorescence (no cells control) from all other readings.

  • Calculate the percent viability for each concentration relative to the "no drug" control: % Viability = (Fluorescence_Sample / Fluorescence_Control) * 100

  • Plot the % Viability against the log of the drug concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of metabolic activity).

CompoundTarget StrainIC₅₀ (µg/mL)
LinezolidS. aureus ATCC 292131.5
Compound XS. aureus ATCC 292130.8

Part 3: Advanced Method - Target-Specific Reporter Gene Assay

For a more mechanistic understanding, a reporter gene assay can be designed to specifically measure the inhibition of protein synthesis. This provides direct evidence of on-target activity.

Expertise & Rationale

This assay provides a direct readout of translation inhibition. The principle involves constructing a bacterial strain where a reporter protein (e.g., luciferase or Green Fluorescent Protein - GFP) is placed under the control of an inducible promoter (e.g., tetracycline-inducible).[11] When the promoter is induced, the cell attempts to synthesize the reporter protein. In the presence of an effective oxazolidinone, translation is inhibited, leading to a decrease in the reporter signal. This design allows for the decoupling of general cytotoxicity from specific inhibition of protein synthesis.

Conceptual Workflow: Reporter Gene Assay

cluster_strain Strain Engineering cluster_assay Assay Execution cluster_analysis Analysis Construct 1. Create plasmid with inducible promoter (P_tet) driving reporter gene (luc) Transform 2. Transform plasmid into test bacterial strain (e.g., S. aureus) Construct->Transform Culture 3. Grow reporter strain to early-log phase Aliquot 4. Aliquot cells into 96-well plate with serial dilutions of Oxazolidinone Culture->Aliquot Induce 5. Add inducer (e.g., anhydro- tetracycline) to all wells Aliquot->Induce Incubate 6. Incubate for a defined period (e.g., 2-3 hours) Induce->Incubate ReadSignal 7. Measure reporter signal (Luminescence or Fluorescence) Incubate->ReadSignal Calculate 8. Calculate % inhibition and determine IC50 ReadSignal->Calculate

Sources

LC-MS/MS analytical method for 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Part 1: Executive Summary & Scientific Context

1.1 The Analytical Challenge 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (referred to herein as MN-OX ) represents a critical structural class often encountered as a synthetic intermediate in the manufacturing of oxazolidinone antibiotics (e.g., Linezolid analogues) or as a degradation product of nitrofuran derivatives. Due to the presence of the nitro-aromatic moiety, this compound is structurally alerted as a potential Genotoxic Impurity (GTI) under ICH M7 guidelines.

1.2 Scope of Application This protocol details a validated UHPLC-MS/MS methodology for the quantitation of MN-OX at trace levels (ppm/ppb). Unlike generic protocols, this method leverages the π-π interaction selectivity of Phenyl-Hexyl stationary phases to separate MN-OX from complex API matrices, ensuring regulatory compliance for impurity monitoring.

1.3 Compound Properties

  • IUPAC Name: 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

  • Molecular Formula: C₁₀H₁₀N₂O₄

  • Molecular Weight: 222.20 g/mol

  • LogP (Predicted): ~1.8 (Moderate Lipophilicity)

  • pKa: Neutral/Weakly Basic (Oxazolidinone nitrogen is non-basic; protonation occurs at the carbonyl oxygen or nitro group under specific conditions).

Part 2: Method Development Logic (The "Why")

The following decision tree illustrates the critical choices made during the development of this method, prioritizing sensitivity and selectivity over speed.

MethodLogic Start Analyte: MN-OX (Nitro-Aromatic Oxazolidinone) Ionization Ionization Source Selection Start->Ionization ESI_Pos ESI Positive Mode ([M+H]+ m/z 223.2) Ionization->ESI_Pos Preferred for Oxazolidinone Ring ESI_Neg ESI Negative Mode (Radical Anion) Ionization->ESI_Neg Low Sensitivity for this analog Column Stationary Phase Selection ESI_Pos->Column C18 C18 Column (Hydrophobic Retention) Column->C18 Standard Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity for Nitro-Aromatics) Column->Phenyl Optimal Separation from API MobilePhase Mobile Phase Modifiers Phenyl->MobilePhase AmmoniumFormate Ammonium Formate (Promotes [M+H]+ & Peak Shape) MobilePhase->AmmoniumFormate

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry for nitro-aromatic specificity.

Part 3: Experimental Protocols

Chemicals and Reagents
  • Reference Standard: MN-OX (>98% purity).

  • Internal Standard (IS): Linezolid-d3 (Structural Analog) or MN-OX-d3 (if custom synthesized). Note: In the absence of SIL-IS, Linezolid-d3 is recommended due to the shared oxazolidinone core.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Formate (10M stock), Formic Acid.

Instrumentation & Conditions

Liquid Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Phenomenex Kinetex F5 or Waters CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm or 2.6 µm).

    • Rationale: Phenyl phases provide orthogonal selectivity to C18 for nitro-aromatics, crucial for separating the impurity from the main drug peak.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phase Gradient:

  • MP A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.

  • MP B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over ACN for phenyl columns to maximize π-π interactions.

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
1.0010Loading
6.0090Elution Gradient
7.5090Wash
7.6010Re-equilibration
10.0010End

Mass Spectrometry (QqQ)

  • Source: ESI Positive (ESI+).[1]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Acquisition: Multiple Reaction Monitoring (MRM).[1][2][3]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Role Mechanism
MN-OX 223.2 177.1 18 Quantifier Loss of -NO₂ (46 Da)
MN-OX 223.2 131.1 28 Qualifier Ring Cleavage/Loss of CO₂

| Linezolid-d3 | 341.2 | 297.2 | 25 | IS | Analogous fragmentation |

Sample Preparation Workflows

Depending on the matrix (API Powder vs. Plasma), use the appropriate workflow below.

Workflow A: Trace Impurity in API (Drug Substance)

  • Weighing: Accurately weigh 10.0 mg of Drug Substance.

  • Dissolution: Dissolve in 1.0 mL of DMSO (if solubility is poor) or MeOH.

  • Precipitation/Dilution: Dilute 100-fold with Mobile Phase A (Water/Formate) to reduce solvent strength and prevent peak distortion.

  • Spiking: Add Internal Standard (Linezolid-d3) to a final concentration of 10 ng/mL.

  • Filtration: Filter through 0.2 µm PTFE filter into LC vial.

Workflow B: Bioanalysis (Plasma/Serum) Rationale: Oxazolidinones are moderately polar; Liquid-Liquid Extraction (LLE) provides cleaner extracts than Protein Precipitation (PPT).

SamplePrep Sample Plasma Sample (100 µL) IS_Add Add IS (Linezolid-d3) Sample->IS_Add Buffer Add 50µL 5% NH4OH IS_Add->Buffer Extract LLE Extraction Ethyl Acetate (600 µL) Buffer->Extract Mix Vortex & Centrifuge (10 min @ 4000g) Extract->Mix Evap Evaporate Supernatant (N2 stream @ 40°C) Mix->Evap Recon Reconstitute 100 µL Mobile Phase Evap->Recon

Figure 2: Liquid-Liquid Extraction (LLE) workflow for biological matrices.

Part 4: Validation & Troubleshooting

Performance Metrics (Expected)
  • Linearity: 0.5 ng/mL – 500 ng/mL (R² > 0.995).

  • LOD (Limit of Detection): ~0.1 ng/mL (S/N > 3).

  • Recovery (LLE): 85% - 105%.

  • Matrix Effect: < 15% suppression (using Deuterated IS).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate to 10mM; ensure column is end-capped.
Low Sensitivity Ion suppression from API.Switch to Workflow B (LLE) or increase diversion of flow to waste during API elution.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.
Retention Shift pH fluctuation in mobile phase.Freshly prepare Ammonium Formate buffer daily (pH is volatile).

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Verbeke, J. et al. (2025). "Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites." Preprints.org. Link

  • Agilent Technologies. (2020). "Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS." Application Note 5989-5623EN. Link

  • Liu, Y. et al. (2025). "LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma." Drug Design, Development and Therapy. Link

Sources

Application Notes and Protocols for the Evaluation of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. Oxazolidinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria.[1][2][3][4] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation step, allows them to circumvent common resistance mechanisms.[3][4][5][6] This document provides a comprehensive suite of protocols for the initial screening and characterization of a novel oxazolidinone candidate, 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one, against a panel of clinically relevant resistant bacterial strains.

These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein adhere to internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[7]

Logical Workflow for Compound Evaluation

The evaluation of a novel antibacterial agent follows a structured progression from broad screening to more detailed characterization. This workflow is designed to efficiently assess the compound's potential as a therapeutic agent.

Antibacterial Compound Evaluation Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity Spectrum & Potency cluster_2 Phase 3: Preliminary Safety & Mechanism cluster_3 Phase 4: In Vivo Efficacy MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Time_Kill_Assay Time-Kill Kinetics Assay MIC_Determination->Time_Kill_Assay Promising MIC values Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Time_Kill_Assay->Cytotoxicity_Assay Bactericidal/Bacteriostatic activity confirmed MoA_Studies Mechanism of Action (MoA) - Protein Synthesis - Cell Wall Synthesis - DNA Replication Cytotoxicity_Assay->MoA_Studies Acceptable therapeutic index Animal_Models Murine Infection Models MoA_Studies->Animal_Models Target pathway identified MoA_Investigation cluster_assays Mechanism of Action Assays Compound 3-(2-Methyl-3-nitrophenyl)- 1,3-oxazolidin-2-one Protein_Synthesis Protein Synthesis Inhibition Assay Compound->Protein_Synthesis Primary Hypothesis Cell_Wall_Synthesis Cell Wall Synthesis Inhibition Assay Compound->Cell_Wall_Synthesis Negative Control DNA_Replication DNA Replication Inhibition Assay Compound->DNA_Replication Negative Control

Caption: Investigative pathways for determining the mechanism of action.

3.2.1. Protein Synthesis Inhibition Assay

An in vitro transcription/translation assay can be used to assess the inhibitory effect of the compound on bacterial protein synthesis. [8][9] Protocol:

  • Reaction Setup: Use a commercially available E. coli S30 extract system or a PURE system for in vitro transcription/translation.

  • Template DNA: Add a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • Compound Addition: Add varying concentrations of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one to the reactions. Include a known protein synthesis inhibitor (e.g., linezolid or chloramphenicol) as a positive control and a no-compound control.

  • Incubation: Incubate the reactions according to the manufacturer's instructions to allow for protein synthesis.

  • Detection: Quantify the amount of reporter protein produced (e.g., via luminescence for luciferase or a colorimetric assay for β-galactosidase).

  • Analysis: Determine the IC₅₀ value of the compound for protein synthesis inhibition.

3.2.2. Cell Wall Synthesis Inhibition Assay

Inhibition of peptidoglycan synthesis can be assessed by measuring the incorporation of radiolabeled precursors, such as N-acetylmuramic acid (NAM). [10][11] Protocol:

  • Bacterial Culture: Grow a susceptible bacterial strain to the mid-logarithmic phase.

  • Compound and Radiolabel Exposure: Add the test compound at various concentrations, along with a known cell wall synthesis inhibitor (e.g., vancomycin) as a positive control. Add a radiolabeled peptidoglycan precursor (e.g., [³H]NAM).

  • Incubation: Incubate the cultures for a defined period.

  • Measurement of Incorporation: Precipitate the cellular macromolecules and measure the amount of incorporated radioactivity using a scintillation counter.

  • Analysis: A significant reduction in the incorporation of the radiolabeled precursor in the presence of the compound indicates inhibition of cell wall synthesis.

3.2.3. DNA Replication Inhibition Assay

The effect on DNA replication can be evaluated using a DNA gyrase supercoiling assay. [12][13][14] Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified bacterial DNA gyrase, relaxed plasmid DNA, and ATP.

  • Compound Addition: Add serial dilutions of the test compound. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

Part 4: Preliminary In Vivo Efficacy

Murine Systemic Infection Model

This model provides an initial assessment of the compound's efficacy in a living organism. [15][16][17] Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or ICR). [3][15]2. Infection: Induce a systemic infection by intraperitoneal injection of a lethal or sub-lethal dose of a relevant pathogen (e.g., MRSA).

  • Treatment: Administer 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one at various doses and schedules via an appropriate route (e.g., oral or intravenous). Include a vehicle control group and a positive control group treated with a known effective antibiotic (e.g., linezolid).

  • Efficacy Assessment: Monitor the survival of the mice over a period of 7-14 days. In sub-lethal models, bacterial burden in target organs (e.g., spleen, liver, kidneys) can be determined at a specific time point post-infection.

References

  • EBSCO. (n.d.). Oxazolidinone antibiotics | Health and Medicine | Research Starters.
  • Swaney, S. M., et al. (1998). Mechanism of action of the oxazolidinone antibacterial agents. PubMed.
  • Ovid. (n.d.). Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society.
  • Pandey, S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC.
  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.
  • Bester, L. A., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy. Oxford Academic.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Pandey, S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters.
  • Schwarz, S., et al. (2021). Mobile Oxazolidinone Resistance Genes in Gram-Positive and Gram-Negative Bacteria. Clinical Microbiology Reviews. ASM Journals.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Bester, L. A., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. PubMed.
  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. ACS Publications.
  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays.
  • BenchChem. (2025). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research.
  • EUCAST. (n.d.). Disk Diffusion and Quality Control.
  • HiMedia Laboratories. (n.d.). atcc® multidrug-resistant & antimicrobial testing reference strains.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • BenchChem. (2025). Inhibition of Bacterial Protein Synthesis Initiation by Tetracycline Antibiotics: A Technical Overview.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Shatabh, S. (n.d.). A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE. Journal of microbiology, biotechnology and food sciences.
  • Frontiers. (2025). Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging.
  • Helda - helsinki.fi. (n.d.). Validation of high-throughput time-kill assay.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • -ORCA - Cardiff University. (n.d.). Selection of Relevant Bacterial Strains for Novel Therapeutic Testing: a Guidance Document for Priority Cystic Fibrosis Lung Pathogens.
  • ResearchGate. (2025). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts?.
  • ACS Pharmacology & Translational Science. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
  • CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • PubMed. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Clinical & Laboratory Standards Institute | CLSI. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
  • Creative Diagnostics. (n.d.). Drug-Resistant Strain Isolation & Identification.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • PMC - NIH. (n.d.). Tools for Characterizing Bacterial Protein Synthesis Inhibitors.
  • ACS Chemical Biology - ACS Publications. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling.
  • Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Antimicrobial Resistance Learning Site. (n.d.). Microbiology.
  • Frontiers. (2022). Breaking down the cell wall: Still an attractive antibacterial strategy.
  • Sigma-Aldrich. (n.d.). Inhibition of Protein Synthesis by Antibiotics.
  • MDPI. (2016). Techniques for Screening Translation Inhibitors.
  • Google Patents. (n.d.). Bacterial dna gyrase inhibitors and methods of use thereof.
  • Wikipedia. (n.d.). DNA gyrase.
  • MDPI. (2016). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets.
  • SciSpace. (n.d.). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis.
  • PMC. (2023). Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers.

Sources

Troubleshooting & Optimization

Improving the yield of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one Synthesis

Executive Summary

User Case: Synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one. Primary Challenge: The ortho-methyl group imposes significant steric hindrance, while the meta-nitro group electronically deactivates the aniline nitrogen. This "push-pull" resistance often leads to stalled reactions or low yields using standard protocols. Support Level: Tier 3 (Senior Application Scientist).

Module 1: Diagnostic & Troubleshooting Guide

Q1: My reaction with 2-chloroethyl chloroformate stalls at <30% conversion. Increasing temperature only causes decomposition. Why?

Diagnosis: You are fighting the "Ortho-Effect." The 2-methyl group sterically blocks the trajectory of the electrophile (2-chloroethyl chloroformate). Standard bases (TEA, DIPEA) in DCM are often insufficient to drive the nucleophilic attack of this deactivated aniline.

The Fix: The "Hard-Soft" Solvent Switch

  • Switch Solvent: Move from DCM to THF or Toluene . The higher boiling point of toluene allows for thermal activation without the rapid decomposition seen in chlorinated solvents.

  • Change Base: Switch to Pyridine (acting as both solvent and base) or use a biphasic system (Schotten-Baumann conditions ) with NaHCO₃. The biphasic system often protects the product from side reactions.

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of your aniline.

Q2: I see the intermediate carbamate (2-chloroethyl (2-methyl-3-nitrophenyl)carbamate) by LCMS, but it won't cyclize to the oxazolidinone.

Diagnosis: The nitrogen atom, now part of a carbamate, is even less nucleophilic due to resonance delocalization into the carbonyl. The ortho-methyl group further prevents the rotational conformation required for the intramolecular S_N2 attack on the chloride.

The Fix: The "Force-Cyclization" Protocol You need a stronger base to deprotonate the carbamate amide.

  • Protocol: Isolate the intermediate carbamate. Do not attempt "one-pot" cyclization if it fails.

  • Reagents: Suspend the carbamate in dry THF or DMF .

  • Base: Add 1.2 eq of NaH (60% dispersion) at 0°C, then warm to reflux. The irreversible deprotonation forces the conformation change.

  • Alternative: If NaH is too harsh (degradation observed), use K₂CO₃ (3 eq) in MeCN with TBAI (10 mol%) as a phase transfer catalyst. Reflux for 16-24h.

Q3: The product is dark brown and sticky. Recrystallization from Ethanol failed.

Diagnosis: Nitro-anilines are prone to oxidation, forming azo-dimers and tars. The Fix:

  • Purification: Dissolve the crude in minimal Ethyl Acetate . Filter through a short pad of Silica/Celite to remove tars.

  • Crystallization: Use a Toluene/Heptane system. Dissolve in hot toluene, then add heptane dropwise until cloudy. Cool slowly. The nitro group often interacts favorably with aromatic solvents, aiding crystal growth.

Module 2: High-Performance Synthetic Routes

If the standard 2-chloroethyl chloroformate route yields <40%, switch to one of these superior pathways.

Route A: The "Epoxide Opening" (Recommended for Scale-Up)

This route avoids the difficult S_N2 displacement of chloride by using a more reactive epoxide.

  • Carbamoylation: React 2-methyl-3-nitroaniline with Ethyl Chloroformate (much smaller electrophile than 2-chloroethyl chloroformate) to form the ethyl carbamate.

    • Yield expectation: >90%

  • Cyclization: React the ethyl carbamate with Epichlorohydrin (or Glycidyl Butyrate) using LiOtBu or LiOH in DMF.

    • Mechanism:[1][2][3][4][5] The lithiated carbamate attacks the epoxide (less hindered), followed by intramolecular alkoxide attack on the carbamate carbonyl.

Route B: Copper-Catalyzed C-N Coupling (The "Nuclear Option")

If the aniline is simply too unreactive, invert the logic: Use the oxazolidinone as the nucleophile and the aromatic ring as the electrophile.

  • Reagents: 2-Oxazolidinone + 1-Iodo-2-methyl-3-nitrobenzene.

  • Catalyst: CuI (10 mol%) + Diamine Ligand (e.g., DMEDA or trans-1,2-cyclohexanediamine).

  • Base: K₃PO₄ (2 eq).

  • Solvent: 1,4-Dioxane, 110°C.

  • Why this works: The reaction proceeds via an oxidative addition/reductive elimination cycle on the copper center, bypassing the nucleophilicity issue of the aniline entirely.

Module 3: Experimental Logic & Visualization

Decision Tree: Optimizing the Synthesis

G start Start: 2-Methyl-3-nitroaniline route1 Route 1: 2-Chloroethyl Chloroformate start->route1 check1 Check: Conversion > 50%? route1->check1 isolate Isolate Carbamate Intermediate check1->isolate Yes route2 Route 2: Ethyl Carbamate + Epichlorohydrin check1->route2 No (Steric Failure) route3 Route 3: Cu-Catalyzed Coupling check1->route3 If Route 2 Fails cyclize Cyclization: NaH/THF or K2CO3/MeCN isolate->cyclize end 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one cyclize->end Target Molecule route2->end

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on intermediate success.

Comparative Data: Base & Solvent Effects
VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Solvent DCM (Boiling Pt 40°C)Toluene (Boiling Pt 110°C) +25% (Thermal activation overcomes steric barrier)
Base Triethylamine (TEA)Pyridine or NaH +40% (Prevents HCl salt precipitation/trapping)
Additive NoneDMAP (10 mol%) +15% (Acyl-pyridinium catalysis accelerates attack)

Module 4: Detailed Protocol (Route 2 - Recommended)

Step 1: Carbamate Formation

  • Dissolve 2-methyl-3-nitroaniline (10 mmol) in THF (30 mL).

  • Add Pyridine (12 mmol) and cool to 0°C.

  • Dropwise add Ethyl Chloroformate (11 mmol). Note: Use ethyl, not 2-chloroethyl.

  • Warm to RT and stir for 4h. Quench with 1M HCl. Extract with EtOAc.

  • Checkpoint: Verify Ethyl (2-methyl-3-nitrophenyl)carbamate by TLC/NMR.

Step 2: Cyclization with Epichlorohydrin

  • Dissolve the carbamate (from Step 1) in DMF (10 mL/g).

  • Add Epichlorohydrin (3.0 eq).[1]

  • Add LiOtBu (2.5 eq) portion-wise at 0°C. Caution: Exothermic.

  • Allow to warm to RT and stir for 16h.

  • Workup: Pour into ice water. The product should precipitate.[6] Filter and wash with water.

  • Purification: Recrystallize from Toluene/Heptane if necessary.

References

  • General Oxazolidinone Synthesis from Carbamates & Epichlorohydrin

    • Moreno, L. M., et al. (2022).[1] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022(ii), 140-155.[1]

  • Copper-Catalyzed N-Arylation (Buchwald Strategy)

    • Bhunia, S., et al. (2022). "N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) is an efficient ligand for the Cu-catalyzed N-arylation of oxazolidinones." Org. Lett., 24, 1253-1257.

  • Steric Hindrance in Aniline Acylation

    • Sousa, A. F., et al. (2018). "Regioselectivity of aniline and toluidine nitration." Universidade de Lisboa.[7] (Discusses the electronic/steric interplay of methyl/nitro anilines).

  • Microwave-Assisted Synthesis (Alternative Energy Source)

    • Guzmán-Lucero, D., et al. (2011). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones." Molecules, 16, 880-884.

Sources

Technical Support Center: 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges for 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one . This content is structured as a high-level support resource for researchers encountering specific purity bottlenecks.

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Purity Profiles & Isolation Protocols

Executive Summary

The synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (hereafter referred to as MNPO ) typically involves the cyclization of 2-methyl-3-nitroaniline derivatives. The presence of the ortho-methyl group introduces steric strain that can retard cyclization, while the nitro group imparts significant polarity and "greasiness" to the impurity profile. Users frequently report difficulties in removing unreacted aniline starting material and persistent yellow discoloration.

This guide prioritizes non-chromatographic isolation (crystallization) for scalability, reserving chromatography for difficult separation of regioisomers or degradation products.

Part 1: Troubleshooting & FAQs

Q1: I am seeing a persistent yellow/orange baseline impurity even after recrystallization. How do I remove it?

Diagnosis: The nitro-aryl moiety is inherently chromophoric, but intense discoloration often indicates the presence of azo-dimers or oxidized aniline oligomers formed during the reaction, particularly if the reaction mixture was heated in the presence of air. Solution:

  • Activated Carbon Treatment: Standard recrystallization often fails to adsorb these planar, highly conjugated impurities. You must introduce a charcoal treatment step.[1]

    • Protocol: Dissolve crude MNPO in refluxing Ethyl Acetate (EtOAc). Add Activated Carbon (10-20 wt%) and stir at reflux for 30 minutes. Filter hot through a Celite pad.

  • Solvent Switching: If the impurity persists, switch to a solvent system that solubilizes the impurity but precipitates the product. The Toluene/Heptane system is often superior for rejecting polar nitro-oxidized byproducts compared to Ethanol.

Q2: The starting material (2-methyl-3-nitroaniline) co-elutes or co-crystallizes with the product. Acid washes aren't working.

Mechanism: 2-Methyl-3-nitroaniline is a weak base due to the electron-withdrawing nitro group and the steric hindrance of the methyl group. Dilute HCl (1M) often fails to fully protonate it for extraction into the aqueous phase. Corrective Action:

  • Increase Acid Strength: Use 3M to 6M H₂SO₄ for the wash. The sulfate salt is often less soluble in organics than the chloride salt.

  • Derivatization (Scavenging): If extraction fails, add a scavenger resin (e.g., polystyrene-bound isocyanate) or a small amount of acetic anhydride to the crude mixture. This converts the aniline to the corresponding acetanilide, which has a drastically different polarity (Rf) and solubility profile, making it easy to separate via crystallization or a short silica plug.

Q3: My yield is low during recrystallization from Ethanol.

Analysis: Nitro-oxazolidinones often exhibit a steep solubility curve in alcohols. While soluble at reflux, they may remain significantly soluble at room temperature, leading to mass loss in the mother liquor. Optimization:

  • Anti-solvent Addition: Do not rely on cooling alone. Dissolve in minimum hot Ethanol or Isopropanol (IPA) , then slowly add Water (anti-solvent) until turbidity persists. Cool to 0-4°C.

  • Alternative Solvent: Switch to Ethyl Acetate/Heptane . Dissolve in hot EtOAc, then add Heptane (ratio 1:2 to 1:4) to force precipitation.

Part 2: Quantitative Data & Solvent Selection

The following table summarizes the solubility profile of MNPO and common impurities to guide solvent selection.

Solvent SystemTemp (°C)Solubility of MNPOSolubility of Impurity (Aniline)Suitability
Water 25 / 100Insoluble / PoorPoor / ModerateAnti-solvent only
Ethanol (EtOH) 25 / 78Moderate / HighHigh / HighGood (High yield loss if not cooled)
Ethyl Acetate (EtOAc) 25 / 77High / Very HighHigh / Very HighSolvent (Requires anti-solvent)
Toluene 25 / 110Low / HighModerate / HighExcellent (Rejects polar tars)
Dichloromethane (DCM) 25 / 40Very High / Very HighVery High / Very HighPoor (No discrimination)

Part 3: Master Purification Protocol

This protocol assumes a crude solid isolated after the reaction workup.[2]

Method A: The "Toluene-Displacement" Recrystallization (Recommended)

Best for: High purity requirements (>99%) and removal of unreacted aniline.

  • Dissolution: Place 10.0 g of crude MNPO in a round-bottom flask. Add Toluene (60 mL) .

  • Heating: Heat to reflux (110°C). If the solid does not fully dissolve, add Ethanol dropwise (max 5 mL) until clear.

  • Clarification: If colored impurities are present, add 1.0 g Activated Carbon. Stir 15 min. Filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) with gentle stirring. The ortho-methyl group may delay nucleation; seed crystals are highly recommended.

  • Anti-solvent Drive: Once solids appear, cool to 0-5°C. If yield is low, add Heptane (20 mL) dropwise.

  • Isolation: Filter the off-white/pale yellow needles. Wash with cold Toluene/Heptane (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Chemical Purification (Scavenging)

Best for: Crude containing >5% starting aniline.

  • Dissolve crude in DCM (10 mL/g).

  • Add Acetic Anhydride (1.2 equivalents relative to the aniline impurity, determined by HPLC/NMR).

  • Stir at RT for 1 hour. (Converts aniline to acetanilide).

  • Wash organic layer with sat. NaHCO₃ (removes AcOH) then 1M HCl .

  • Concentrate and proceed to Method A . The acetanilide byproduct will remain in the Toluene mother liquor.

Part 4: Process Visualization

The following diagram illustrates the decision logic for purifying MNPO based on the impurity profile.

PurificationLogic Start Crude MNPO Isolated CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity DecisionAniline Contains Starting Aniline? CheckPurity->DecisionAniline DecisionColor Strong Color/Tars? DecisionAniline->DecisionColor No ActionScavenge Add Ac2O (Derivatization) OR Wash with 6M H2SO4 DecisionAniline->ActionScavenge Yes (>2%) ActionCharcoal Activated Carbon Treatment (Reflux in EtOAc) DecisionColor->ActionCharcoal Yes Recryst Recrystallization System: Toluene/Heptane DecisionColor->Recryst No ActionScavenge->DecisionColor ActionCharcoal->Recryst Final Pure MNPO (>99%) Recryst->Final

Caption: Decision tree for removing specific impurities (aniline vs. colored oligomers) prior to final crystallization.

References

  • General Synthesis of N-Aryl Oxazolidinones

    • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022.[3]

    • Source: 3[3]

  • Purification of Nitro-Aryl Derivatives

    • Process for Purification of 2-Oxazolidinone Derivatives.[1][2][4][5][6] Google Patents (NO311691B1). Describes the use of acetone/water systems for purifying crude oxazolidinones.

    • Source: 1

  • Recrystallization Strategies for Phenyl-Oxazolidinones

    • Preparation method of (S)-4-phenyl-2-oxazolidinone.[6] Google Patents (CN112500361A). Details the use of n-heptane/ethyl acetate for high-purity crystallization.

    • Source: 6

  • Handling Nitro-Aniline Impurities

    • Recrystallization of reaction products of nitro-phenylenediamines.[7][8] ResearchGate.[7] Discusses solubility challenges and solvent ratios (Alcohol:Water 5:1) for nitro-aryl compounds.[2][3][8]

    • Source: 7

Sources

Technical Support Center: Optimizing N-Arylation of Oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges in your synthetic endeavors.

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds, and its application to oxazolidin-2-ones is crucial for the synthesis of many pharmaceutically important compounds, including the antibiotic linezolid.[1][2] However, like any powerful tool, its successful application requires a nuanced understanding of the interplay between various reaction parameters. This guide will help you navigate these complexities.

Troubleshooting Guide

This section addresses specific problems you might encounter during the N-arylation of oxazolidin-2-one.

Problem 1: Low to No Product Yield

A low or non-existent yield is one of the most common and frustrating issues. The cause can often be traced back to one or more key components of the reaction setup.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species.[3][4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[4] This reduction can sometimes be inefficient.

    • Solution:

      • Switch to a Precatalyst: Employ modern palladacycle precatalysts (e.g., G3 or G4 precatalysts). These are designed to cleanly and efficiently generate the active LPd(0) catalyst upon exposure to the base, leading to more reliable results.[3][5]

      • Ensure Proper Reduction of Pd(II) Sources: If using a Pd(II) source, the presence of an amine with an α-hydrogen or the phosphine ligand itself can facilitate the reduction to Pd(0).[4] Consider a pre-activation step where the Pd(II) source, ligand, and base are stirred together for a short period before adding the oxazolidinone and aryl halide.[5]

  • Inappropriate Ligand Choice: The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity.[6] Amides, like oxazolidin-2-one, are generally less nucleophilic than amines, and thus require specific ligands to facilitate the reaction.[4]

    • Solution:

      • For Amide Coupling: Specialized biaryl phosphine ligands are often necessary for challenging couplings involving amides.[4][5] Ligands like tBuBrettPhos have been designed for less nucleophilic substrates.[4] For the N-arylation of secondary acyclic amides, a biaryl phosphine ligand with electron-withdrawing groups was found to be highly effective.[7]

      • Consult Ligand Selection Guides: The choice of ligand is highly dependent on both the nucleophile and the electrophile.[5] Refer to the ligand selection table below for guidance.

  • Incorrect Base Selection or Activity: The base's role is to deprotonate the oxazolidinone, forming the active nucleophile.[8] The choice of base can dramatically impact the reaction outcome.

    • Solution:

      • Base Strength: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used and often lead to higher reaction rates.[4][5] However, these strong bases can be incompatible with sensitive functional groups on your substrates.[3][4]

      • Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are a better choice, though this may require higher reaction temperatures.[3][5]

      • Physical Properties of the Base: The physical state of solid inorganic bases can affect the reaction. Grinding the base before use or adding Celite can prevent clumping and improve reaction rates.[3]

  • Poor Substrate Reactivity: The nature of your aryl halide can significantly influence the reaction's success.

    • Solution:

      • Aryl Halide Reactivity Trend: The general order of reactivity for the aryl electrophile is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[3] Aryl chlorides are the least reactive and often require more specialized, bulky, and electron-rich ligands to achieve good yields.[5][9] If feasible, consider using the corresponding aryl bromide or iodide.

      • Steric Hindrance: Sterically hindered substrates, such as those with ortho-substituents, can slow down the reaction.[10] In such cases, increasing the reaction temperature or catalyst loading might be necessary.

  • Solvent Issues: The solvent must be anhydrous and degassed, and it needs to solubilize the reactants and catalytic species.[3][8]

    • Solution:

      • Common Solvents: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[3][5] Toluene is often preferred for reactions with aryl iodides.[5]

      • Degassing: Ensure the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

      • Solubility: Insolubility is a frequent cause of reaction failure.[3] If your substrates are not dissolving, consider using a co-solvent system.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yield N-arylation reactions.

troubleshooting_workflow start Low/No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_ligand Is the Ligand Appropriate for Amide Coupling? check_catalyst->check_ligand Yes solution_catalyst Use a Precatalyst (e.g., G3/G4) or Ensure Pd(II) Reduction check_catalyst->solution_catalyst No check_base Is the Base Correct and Active? check_ligand->check_base Yes solution_ligand Switch to a Ligand Designed for Amides (e.g., tBuBrettPhos) check_ligand->solution_ligand No check_substrate Is Substrate Reactivity an Issue? check_base->check_substrate Yes solution_base Select Base Based on Substrate (NaOtBu vs. Cs2CO3). Grind Solid Bases. check_base->solution_base No check_conditions Are Reaction Conditions (Solvent, Temp.) Optimal? check_substrate->check_conditions Yes solution_substrate For Ar-Cl, Use Bulky Ligands. Consider Switching to Ar-Br/I. check_substrate->solution_substrate No solution_conditions Use Anhydrous, Degassed Solvent. Optimize Temperature. check_conditions->solution_conditions

Caption: A step-by-step decision tree for diagnosing and resolving low-yield issues.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your GC-MS can indicate side reactions are competing with your desired N-arylation.

Potential Side Reactions & Solutions:

  • Hydrodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom, leading to the formation of an arene byproduct.

    • Cause: This can occur via β-hydride elimination from the palladium amide intermediate, especially with certain amines.[11] It can also be promoted by certain catalyst/ligand combinations.

    • Solution: The choice of ligand is crucial to suppress β-hydride elimination.[12] Ligands like CPhos have been shown to reduce this side reaction.[12] Optimizing the base and temperature can also help, as harsher conditions can sometimes promote this pathway.

  • Diarylation: For primary amines, a common side product is the tertiary aniline formed from a second N-arylation event.[13] While oxazolidin-2-one is a secondary amide, similar over-arylation is not a typical concern. However, if other primary or secondary amines are present as impurities, this could be an issue.

    • Cause: The N-arylated product is often more nucleophilic than the starting amine, leading to a second coupling.

    • Solution: The judicious choice of a bulky phosphine ligand is key to preventing the formation of undesired tertiary anilines.[13]

  • Aryl Halide Homocoupling (e.g., Bithiophene formation): This results in the formation of a biaryl species from two molecules of your aryl halide.[14]

    • Cause: This side reaction can be promoted by certain catalyst conditions and is sometimes observed when the desired cross-coupling is slow.

    • Solution: Re-evaluate your catalyst system. A more active catalyst for the desired C-N coupling can outcompete the homocoupling pathway. Ensure your reaction conditions are scrupulously anaerobic.

Problem 3: Reaction Fails to Go to Completion

If your reaction stalls, leaving a significant amount of starting material, it could be due to catalyst deactivation or an equilibrium issue.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and deactivate over the course of the reaction.

    • Cause: Oxidation by trace oxygen is a common culprit. Additionally, aryl iodides can sometimes have an inhibitory effect by precipitating the palladium complex.[3]

    • Solution:

      • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[4]

      • Solvent and Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents.

      • Higher Catalyst Loading: If deactivation is suspected, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help drive the reaction to completion.

  • Product Inhibition: In some cases, the product of the reaction can act as an inhibitor to the catalyst, slowing down the reaction as the product concentration increases.

    • Solution: This can be a challenging issue to resolve. Sometimes, running the reaction at a more dilute concentration can mitigate product inhibition.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal palladium catalyst and ligand for my specific substrates?

A1: The choice of the palladium source and ligand is critical and depends on the nature of your oxazolidin-2-one and aryl halide.

  • Palladium Source: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, modern palladacycle precatalysts are often more reliable as they provide a more efficient route to the active LPd(0) species.[3][5]

  • Ligand Selection: The ligand's role is to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10] For the N-arylation of amides, which are less nucleophilic than amines, bulky, electron-rich biaryl monophosphine ligands are generally preferred.[4][10] The table below provides a starting point for ligand selection.

Ligand Class Common Examples Best For Notes
Biaryl Monophosphines XPhos, RuPhos, BrettPhos, tBuBrettPhos, DavePhosBroad utility, including challenging substrates like amides and heteroaryl amines.[4][5]The specific choice depends on the steric and electronic properties of the coupling partners.[4] tBuBrettPhos is particularly good for amides.[4]
Bidentate Phosphines BINAP, Xantphos, DPEPhos, dppfGenerally good for primary amines and can reduce side reactions.[11][13]Xantphos has been used for the coupling of amides with aryl bromides.[7]

Q2: What is the role of the base, and how does its strength affect the reaction?

A2: The base is essential for deprotonating the N-H of the oxazolidin-2-one, making it sufficiently nucleophilic to attack the palladium center.[8]

  • Strong Bases (e.g., NaOtBu, LHMDS): These bases generally lead to faster reaction rates and allow for lower catalyst loadings.[3][4] However, their high reactivity makes them incompatible with many electrophilic functional groups, such as esters and nitro groups.[4][8]

  • Weak Bases (e.g., K₃PO₄, Cs₂CO₃): These are preferred when your substrates contain base-sensitive functional groups.[3] The trade-off is that reactions with weaker bases often require higher temperatures and/or higher catalyst loadings to achieve good conversion.[3]

  • Solubility: The solubility of the base can also play a role. Organic bases like DBU have better solubility but are often less efficient.[3] For inorganic bases, ensuring good mixing and preventing clumping is important for reproducibility.[3]

Q3: Which solvent is most appropriate for my reaction?

A3: The ideal solvent should dissolve the reactants and catalyst system and be stable at the required reaction temperature. All solvents must be anhydrous and degassed.[3][4]

Solvent Typical Temperature Range (°C) Pros & Cons
Toluene 80 - 110Good for a wide range of substrates; often preferred for aryl iodides.[5] Its high boiling point may not be ideal for thermally sensitive substrates.
Dioxane 80 - 101A common and effective solvent for many Buchwald-Hartwig reactions.
Tetrahydrofuran (THF) 40 - 66Useful for reactions requiring milder temperatures.[5] Not suitable for high-temperature reactions.
t-Butanol / t-Amyl alcohol 80 - 102Can be beneficial in certain cases, particularly with specific base/ligand combinations.

Q4: What are the key differences between palladium- and copper-catalyzed N-arylation of oxazolidin-2-one?

A4: Both palladium and copper can catalyze the N-arylation of amides, but the reaction mechanisms and conditions differ.

  • Palladium-Catalyzed (Buchwald-Hartwig): This is generally the more versatile and widely used method. It proceeds through a catalytic cycle involving oxidative addition, amine/amide coordination, and reductive elimination.[3][10] It has a broad substrate scope, but often requires expensive and air-sensitive phosphine ligands.[13]

  • Copper-Catalyzed (Ullmann/Goldberg): This is a classic method that has seen a resurgence with the development of new ligand systems.[15][16] The mechanism is thought to proceed via a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic aromatic substitution-type pathway.[15][16] Modern protocols use catalytic amounts of copper, often with inexpensive 1,2-diamine ligands, and can be a cost-effective alternative to palladium catalysis, particularly for aryl iodides.[16][17] However, traditional Ullmann conditions often required harsh temperatures and stoichiometric copper.[16]

Catalytic Cycle of Buchwald-Hartwig Amination

catalytic_cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->ox_add + Ar-X product_complex Product Complex L-Pd(II)(Ar)(Amide) ox_add->product_complex + Amide Anion - X⁻ amide_complex Amide Complex [L-Pd(II)(Ar)(Amide)]⁻ product_complex->pd0 Reductive Elimination product N-Aryl Oxazolidinone product_complex->product arx Ar-X amide_anion Oxazolidinone Anion base Base amide_h Oxazolidinone-H amide_h->amide_anion + Base - H-Base⁺ hx H-X

Caption: The catalytic cycle for the Pd-catalyzed N-arylation of oxazolidin-2-one.

Experimental Protocol Example

This is a general starting point for a small-scale reaction. Optimization will likely be required for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Oxazolidin-2-one (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[5]

  • Base (e.g., NaOtBu, 1.4 mmol)[5]

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)[5]

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide, oxazolidin-2-one, palladium precatalyst, and base to the oven-dried reaction vial.[5]

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with inert gas for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[5]

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench appropriately, and proceed with standard aqueous workup and purification by column chromatography.

References

  • Klapschinski, T. A., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Klapschinski, T. A., et al. (2008).
  • Klapschinski, T. A., et al. (2008).
  • SURFACE at Syracuse University. (n.d.).
  • Wang, K., et al. (2022).
  • BenchChem. (2025).
  • Wang, K., et al. (2022). A convenient synthesis of linezolid through Buchwald-Hartwig amination. Xi'an Jiaotong-Liverpool University (XJTLU).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • ResearchGate. (2025). A facile synthesis of the oxazolidinone antibacterial agent linezolid.
  • National Institutes of Health. (n.d.).
  • YouTube. (2025).
  • ResearchGate. (n.d.). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721.
  • University of Windsor. (n.d.).
  • ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones.
  • eScholarship. (n.d.).
  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • Dipòsit Digital de la Universitat de Barcelona. (2025). In Search of Radical Transformations from Metal Enolates.
  • National Institutes of Health. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC.
  • Reddit. (2018).
  • ChemRxiv. (2022). Ligand-Free Ullmann-Type Arylation of Oxazolidinones by Diaryliodonium Salts.
  • Wikipedia. (n.d.).
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • BenchChem. (2025). Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • Bibliothèque et Archives Canada. (n.d.). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis.
  • Scribd. (n.d.).
  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC.

Sources

Reducing byproduct formation in the synthesis of oxazolidinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Reducing Byproduct Formation

Welcome to the technical support center for the synthesis of oxazolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this critical class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the synthesis of oxazolidinones, focusing on the reduction of common byproducts.

Issue 1: Formation of Isocyanurate Trimers in Epoxide-Isocyanate Reactions

Question: I am synthesizing a 3,5-disubstituted oxazolidinone from an epoxide and an isocyanate, but I'm observing a significant amount of a high-molecular-weight byproduct, which I suspect is an isocyanurate. How can I prevent this?

Answer:

The formation of isocyanurates is a well-documented side reaction in the synthesis of oxazolidinones from epoxides and isocyanates, particularly when using electron-deficient isocyanates.[1][2][3] This competing reaction involves the cyclotrimerization of the isocyanate starting material.[2][3] The catalyst, often a Lewis acid, can also catalyze this cyclotrimerization.[1]

Causality and Mitigation Strategies:

  • Catalyst Activity: The Lewis acidity of the catalyst plays a crucial role. A highly active catalyst can promote the undesired isocyanate trimerization. It's a matter of balancing the catalyst's ability to activate the epoxide for nucleophilic attack by the isocyanate without excessively promoting isocyanate self-reaction.

    • Recommendation: Carefully select the catalyst and its loading. For instance, with chromium(salphen) complexes, a loading of 1.5 mol% has been found to be optimal in certain cases, with lower loadings leading to poor conversion and higher loadings not offering significant benefits.[1]

  • Substrate Reactivity: Electron-deficient isocyanates are more prone to cyclotrimerization.[1][3]

    • Recommendation: If feasible, consider using isocyanates with electron-donating groups. If you must use an electron-deficient isocyanate, optimizing other reaction parameters becomes even more critical.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of byproducts.

    • Recommendation: Screen a range of temperatures to find the optimal balance between the rate of oxazolidinone formation and the rate of isocyanurate formation. A temperature of 80°C has been shown to be effective in some systems.[1][3]

  • Reaction Time: Prolonged reaction times can lead to the accumulation of byproducts.

    • Recommendation: Monitor the reaction progress by techniques like TLC or LC-MS to determine the point of maximum conversion to the desired product before significant byproduct formation occurs.[2] For some reactions, a time of 4 hours has been found to be optimal.[1]

Experimental Protocol: Optimizing Catalyst Loading

  • Set up a series of parallel reactions in small vials.

  • To each vial, add the epoxide (1.0 equiv), isocyanate (1.1 equiv), and the chosen solvent (e.g., toluene).

  • Add varying amounts of the catalyst to each vial (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, 2.5 mol%).

  • Heat the reactions to the desired temperature (e.g., 80°C) and stir for a set time (e.g., 4 hours).

  • After cooling, take an aliquot from each reaction and analyze by ¹H NMR or LC-MS to determine the ratio of the desired oxazolidinone to the isocyanurate byproduct.

  • Identify the catalyst loading that provides the highest yield of the oxazolidinone with the minimal amount of isocyanurate.

Issue 2: Formation of Regioisomers (3,4- vs. 3,5-isomers)

Question: My synthesis of an oxazolidinone from a substituted epoxide is yielding a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers in oxazolidinone synthesis from epoxides is a common challenge and is dictated by the mechanism of epoxide ring-opening. The regioselectivity depends on whether the nucleophilic attack occurs at the more or less sterically hindered carbon of the epoxide.

Mechanistic Insights and Control Strategies:

  • SN2-type Mechanism: In most cases, the reaction proceeds via an SN2-type mechanism where the nucleophile (the nitrogen of the isocyanate) attacks the less-hindered carbon of the activated epoxide. This typically leads to the 3,5-disubstituted oxazolidinone.[1]

  • Carbocation Stabilization: However, if one of the epoxide carbons is substituted with a group that can stabilize a positive charge (e.g., an aromatic group), the ring-opening may proceed through a pathway with more SN1 character. This can lead to the formation of the 3,4-disubstituted isomer.[1]

Troubleshooting Steps:

  • Analyze Your Substrate: Evaluate the substituents on your epoxide. If one of the carbons is benzylic or can otherwise stabilize a carbocation, you are more likely to see a mixture of regioisomers.

  • Catalyst Choice: The nature of the catalyst can influence the regioselectivity. Some catalysts may favor one pathway over the other. It is often necessary to screen different catalysts to find one that provides the desired regioselectivity for your specific substrates.

  • Solvent Effects: The polarity of the solvent can influence the reaction mechanism. More polar solvents may favor a more SN1-like pathway, potentially leading to a different regioisomeric ratio. Experimenting with solvents of varying polarity (e.g., toluene, dichloromethane, acetonitrile) can be beneficial.[4]

Issue 3: Competing Formation of Five-Membered Cyclic Carbonates

Question: I am using chlorosulfonyl isocyanate (CSI) with an epoxide and obtaining a mixture of the desired oxazolidinone and a five-membered cyclic carbonate. How can I favor the formation of the oxazolidinone?

Answer:

The reaction of epoxides with chlorosulfonyl isocyanate (CSI) can indeed lead to both oxazolidinones and five-membered cyclic carbonates.[4][5] The reaction proceeds through an asynchronous concerted pathway, and the ratio of the two products can be influenced by the reaction conditions.[4]

Controlling the Product Ratio:

  • Solvent Choice: The solvent has a significant impact on the product ratio. Dichloromethane (DCM) has been reported to provide good yields for both products.[4][5] However, systematically screening other solvents like acetone, THF, and acetonitrile might reveal conditions that favor the formation of the oxazolidinone.[4]

  • Work-up Procedure: The work-up conditions can also play a role. The intermediate formed from the reaction of the epoxide and CSI can be hydrolyzed to the cyclic carbonate or react further to form the oxazolidinone. Careful control of the hydrolysis step is crucial.

General Experimental Protocol (from Epoxide and CSI): [4]

  • Dissolve the epoxide in dichloromethane and cool the mixture to 0°C.

  • Slowly add chlorosulfonyl isocyanate (CSI).

  • Allow the reaction to stir at room temperature for a specified time (e.g., 1 hour).

  • Carefully add water to the reaction mixture and continue stirring.

  • Extract the products with dichloromethane.

  • Dry the organic phase and concentrate to obtain the product mixture.

  • Analyze the product ratio using ¹H NMR or other suitable analytical techniques.

  • Purify the desired oxazolidinone using column chromatography or recrystallization.

Issue 4: Difficulty in Purification and Removal of Byproducts

Question: My reaction has produced a complex mixture, and I'm struggling to purify the desired oxazolidinone derivative. What are some effective purification strategies?

Answer:

Effective purification is crucial for obtaining a high-purity oxazolidinone derivative. The choice of purification method will depend on the physical properties of your product and the nature of the impurities.

Purification Techniques:

  • Column Chromatography: This is a very common and effective method for separating compounds with different polarities.

    • Pro-Tip: Use a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate) to achieve better separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective technique for removing small amounts of impurities.[2]

    • Solvent Selection: The key is to find a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties or to change the pH of the aqueous layer to facilitate separation.[6]

  • Treatment with Decolorizing Charcoal: If your product is colored by high-molecular-weight impurities, treating a solution of your product with activated charcoal can help to remove these.[6]

Example Purification Protocol: [6]

  • After the reaction, dilute the mixture with water and adjust the pH if necessary.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Treat the organic solution with decolorizing charcoal and filter.

  • Dry the organic layer over a drying agent (e.g., sodium sulfate) and concentrate under reduced pressure.

  • Further purify the crude product by column chromatography or recrystallization.

Visualizing Byproduct Formation Pathways

To better understand the competing reactions, the following diagrams illustrate the key pathways for byproduct formation.

Byproduct_Formation Reactants Epoxide + Isocyanate Oxazolidinone Desired Oxazolidinone Reactants->Oxazolidinone Desired Pathway (e.g., SN2 attack) Isocyanurate Isocyanurate Byproduct Reactants->Isocyanurate Side Reaction (Isocyanate Trimerization) Regioisomer Regioisomeric Oxazolidinone Reactants->Regioisomer Alternative Pathway (e.g., SN1-like attack)

Caption: Competing reaction pathways in oxazolidinone synthesis from epoxides and isocyanates.

Data Summary: Key Reaction Parameters

The following table summarizes key reaction parameters and their potential impact on byproduct formation.

ParameterPotential Impact on Byproduct FormationRecommended Action
Catalyst Loading Too high can promote isocyanurate formation.[1]Optimize loading through screening experiments.
Temperature Higher temperatures can increase the rate of side reactions.[2]Screen a range of temperatures to find the optimal balance.
Reaction Time Prolonged times can lead to byproduct accumulation.[2]Monitor reaction progress to identify the optimal endpoint.
Solvent Can influence regioselectivity and product ratios.[4]Screen solvents of varying polarities.
Substrate Electronics Electron-withdrawing groups on the isocyanate can increase isocyanurate formation.[1]Be aware of substrate reactivity and adjust conditions accordingly.

References

  • White Rose Research Online. Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. [Link]

  • Beilstein Journals. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]

  • Google Patents.
  • Beilstein Archives. One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. [Link]

  • PubMed. Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. [Link]

Sources

Scale-up synthesis considerations for 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Product: 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one CAS Registry Number: (Analogous to 2-Methyl-3-nitroaniline derivatives) Document ID: TSC-OX-2M3N-001

Introduction: Molecule Analysis & Strategic Route Selection

User Query: "We are scaling up the synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one from gram to kilogram scale. We are observing low conversion rates and difficult purification. What is the recommended process?"

Scientist Response: The synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one presents a classic "push-pull" conflict in physical organic chemistry that complicates scale-up:

  • Steric Hindrance (The "Push"): The methyl group at the ortho (C2) position creates significant steric bulk around the amine, hindering nucleophilic attack.

  • Electronic Deactivation (The "Pull"): The nitro group at the meta (C3) position is strongly electron-withdrawing, dramatically reducing the nucleophilicity of the aniline nitrogen.

For scale-up, we recommend the 2-Chloroethyl Chloroformate Route . Unlike isocyanate or epoxide-mediated routes, this pathway utilizes a highly reactive acyl chloride to overcome the deactivated aniline, followed by a base-mediated intramolecular cyclization that is thermodynamically favorable.

Part 1: The Master Protocol (Scale-Up Ready)

This protocol is designed for a 1.0 kg input of 2-methyl-3-nitroaniline.

Step 1: Acylation (Formation of the Carbamate)

  • Reagents: 2-Methyl-3-nitroaniline (1.0 eq), 2-Chloroethyl chloroformate (1.2 eq), K₂CO₃ (1.5 eq).

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (if higher T is needed). Note: Avoid DMF in Step 1 to simplify workup.

  • Conditions: Reflux (75–85°C) for 6–8 hours.

Step 2: Cyclization (Ring Closure)

  • Reagents: Potassium tert-butoxide (KOtBu) or NaOH (aq) / Phase Transfer Catalyst.

  • Solvent: THF or 2-MeTHF.

  • Conditions: 0°C to Room Temperature.

Process Visualization (Graphviz)

SynthesisWorkflow RawMat Start: 2-Methyl-3-nitroaniline Acylation Step 1: Acylation (+ 2-Chloroethyl chloroformate) Reflux, 8h RawMat->Acylation IPC_1 IPC: HPLC Target: <2% SM Acylation->IPC_1 IPC_1->Acylation Fail (Add Catalyst/Time) Cyclization Step 2: Cyclization (+ KOtBu/THF) 0°C -> RT IPC_1->Cyclization Pass Quench Quench & Phase Split (Aq. NH4Cl / EtOAc) Cyclization->Quench Cryst Crystallization (IPA/Heptane) Quench->Cryst Final Final Product Dried Solid Cryst->Final

Caption: Integrated workflow for the two-step one-pot (or telescoped) synthesis of the target oxazolidinone.

Part 2: Troubleshooting & FAQs

Category A: Reaction Kinetics & Conversion

Q1: The acylation step (Step 1) stalls at 70% conversion even after 12 hours. Why?

  • Root Cause: The ortho-methyl group blocks the approach of the electrophile, and the meta-nitro group reduces the amine's lone pair availability. Standard reflux in low-boiling solvents (DCM, Acetone) provides insufficient energy of activation.

  • Corrective Action:

    • Switch Solvent: Move to Toluene or Xylene . The higher reflux temperature (110°C+) is often necessary to drive the reaction of sterically hindered anilines to completion.

    • Add Catalyst: Introduce DMAP (4-Dimethylaminopyridine) at 5–10 mol%. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish aniline more effectively than the chloroformate alone.

Q2: We are seeing a "dimer" impurity by LC-MS. What is it?

  • Identification: This is likely the N,N-bis(2-chloroethoxycarbonyl)aniline .

  • Cause: Large excess of 2-chloroethyl chloroformate combined with high temperatures can lead to double acylation, especially if the mono-carbamate proton is acidic (enhanced by the nitro group).

  • Solution:

    • Strictly control stoichiometry to 1.1–1.2 equivalents .

    • Add the chloroformate slowly (dosing over 2 hours) to keep its instantaneous concentration low relative to the aniline.

Category B: Work-up & Purification[1][2][3][4]

Q3: The product "oils out" during crystallization. How do we get a solid?

  • Mechanism: Nitro-aromatics often have low melting points or form super-saturated oils easily.

  • Protocol:

    • Solvent System: Use an IPA (Isopropyl Alcohol) / Heptane system. Dissolve the crude oil in warm IPA (3 vol), then slowly add Heptane (5 vol) while cooling.

    • Seeding: It is critical to seed the mixture at the cloud point with pure crystal (0.5 wt%). If no seed is available, scratch the glass wall or use a sonication probe to induce nucleation.

    • Temperature: Cool slowly (10°C/hour) to 0°C. Rapid cooling traps impurities and leads to oiling.

Q4: Can we avoid chromatography?

  • Yes. This molecule is highly crystalline due to the nitro group. If the reaction conversion is >95%, a simple slurry wash (trituration) in cold methanol or diethyl ether is usually sufficient to remove the soluble impurities (unreacted reagents), leaving the pure oxazolidinone product.

Category C: Safety (Critical for Nitro Compounds)

Q5: Are there specific safety hazards with the 3-nitro group during scale-up?

  • Thermal Hazard: Nitro-substituted aromatics are potentially energetic.

    • Action: Run a DSC (Differential Scanning Calorimetry) on the reaction mixture and the final solid. Look for decomposition onsets below 200°C.

    • Exotherm Control: The cyclization step (Step 2) using strong base (KOtBu) is exothermic. On a kg-scale, this must be a dosed addition . Do not dump the base in all at once.[1] Maintain internal temperature <25°C during addition to prevent thermal runaway.

Part 3: Data Summary & Decision Support

Solvent Selection Matrix
SolventBoiling PointSuitability for Step 1ProsCons
DCM 40°CPoorEasy removalToo cold; reaction will stall.
THF 66°CModerateGood solubilityCan polymerize with strong acids (unlikely here).
Toluene 110°CExcellent High T drives kinetics; Dean-Stark compatible.Harder to remove trace amounts.
DMF 153°CGood (Kinetics)Fast reactionDifficult workup ; aqueous washes required.
Impurity Profile Table
Retention Time (Rel)IdentityOriginControl Strategy
0.8Unreacted AnilineIncomplete RxnHigher T; DMAP catalyst.
1.0Target Oxazolidinone ProductN/A
1.2Carbamate IntermediateIncomplete CyclizationEnsure full base equivalents; check dryness of solvent.
1.5Bis-acylated DimerExcess ReagentControl stoichiometry; slow addition.

References

  • Synthesis of Linezolid-type Oxazolidinones: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry1996 , 39(3), 673-679. Link

  • Process Safety of Nitro Compounds: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. (Standard text for nitro-compound safety).
  • General Oxazolidinone Synthesis (2-Chloroethyl chloroformate route): Poos, G. I., et al. "2-Oxazolidinones from 2-Hydroxyalkylamines and 2-Chloroethyl Chloroformate." Journal of Organic Chemistry1961 , 26(12), 4898–4904. Link

  • Scale-Up of Rivaroxaban (Analogous Chemistry): Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry2005 , 48(19), 5900-5908. Link

Sources

Preventing racemization during chiral oxazolidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization in Evans Auxiliary Chemistry

Welcome to the Technical Support Center

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Objective: This guide provides high-level troubleshooting and standard operating procedures (SOPs) for researchers encountering optical purity loss (racemization) when using Evans oxazolidinone auxiliaries. Unlike generic textbook descriptions, this guide focuses on the failure points—the specific mechanistic cliffs where enantiopurity is lost.

Visualizing the Danger Zones

Racemization is not a random event; it is the result of specific, predictable mechanistic failures. The flowchart below identifies where in your workflow the chirality is most likely being compromised.

RacemizationPathways Start Starting Material (L-Amino Acid) Step1 1. Auxiliary Synthesis (Amino Alcohol Cyclization) Start->Step1 Step2 2. N-Acylation (Attachment of Substrate) Step1->Step2 Fail1 RISK: Thermal Oxazoline Formation (High temp carbonate fusion) Step1->Fail1 Failure Mode Step3 3. Enolization & Reaction (Alkylation/Aldol) Step2->Step3 Fail2 RISK: Ketene Pathway (Amine base + Acid Chloride) Step2->Fail2 Failure Mode Step4 4. Cleavage (Removal of Auxiliary) Step3->Step4 Fail3 RISK: Proton Exchange (Weak base or high temp) Step3->Fail3 Failure Mode Fail4 RISK: Endocyclic Hydrolysis (LiOH without peroxide) Step4->Fail4 Failure Mode

Figure 1: Critical Control Points in the Evans Auxiliary Lifecycle. Red nodes indicate the specific mechanistic failure leading to racemization at each stage.

Module 1: Synthesis of the Auxiliary

Issue: "My starting auxiliary has a lower optical rotation than the commercial standard."

Root Cause: Thermal Oxazoline Formation

The cheapest way to make oxazolidinones is heating amino alcohols with diethyl carbonate. However, this requires high heat (>100°C). Under these conditions, the intermediate carbamate can cyclize to form an oxazoline (which is achiral at the


-carbon) before reopening.
The Fix: Chemical Carbonylation

Avoid thermal fusion. Use a carbonyl source that reacts at low temperatures.

MethodReagentTempRiskRecommendation
Thermal Diethyl Carbonate130°CHigh ❌ Avoid for high-purity needs.
Phosgene Triphosgene / Phosgene0°CLow Gold Standard for purity.
CDI CarbonyldiimidazoleRTMed ⚠️ Good, but removal of imidazole is critical.

Module 2: N-Acylation (The #1 Failure Point)

Issue: "I attached my acid substrate to the auxiliary, but the product is already 10-20% racemic."

Root Cause: The Ketene Pathway

When using an acid chloride with a tertiary amine base (e.g., Et


N), the base often deprotonates the acid chloride to form a ketene  intermediate. Ketenes are achiral. When the auxiliary attacks the ketene, chirality is lost.

AcylationMechanism Aux Chiral Auxiliary Direct Direct Nucleophilic Attack Aux->Direct AcidCl Acid Chloride (R-CH2-COCl) Ketene Ketene Intermediate (ACHIRAL) AcidCl->Ketene Deprotonation by Base AcidCl->Direct Base Base (Et3N) Racemic Racemic Product Ketene->Racemic Auxiliary Attack Pure Enantiopure Product Direct->Pure

Figure 2: The Ketene Trap. Using amine bases with acid chlorides promotes the upper (red) pathway.

Protocol: Lithiated Acylation (The "Ketene-Free" Method)

This method prevents ketene formation by deprotonating the auxiliary first, making it a super-nucleophile that attacks the acid chloride instantly, bypassing the base-mediated ketene pathway.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (1.0 equiv)

  • 
    -BuLi (1.01 equiv, 2.5M in hexanes)
    
  • Acid Chloride (1.1 equiv)

  • THF (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the auxiliary in THF at -78°C under

    
    .
    
  • Deprotonation: Add

    
    -BuLi dropwise. Crucial: The temperature must remain below -70°C to prevent ring opening.
    
  • Addition: Add the acid chloride (neat or in THF) slowly.

  • Warming: Allow to warm to 0°C over 30 mins.

  • Quench: Add saturated NH

    
    Cl.
    

Why this works: You eliminate the tertiary amine base entirely. Without the amine, the acid chloride cannot form a ketene.

Module 3: Cleavage (Removing the Auxiliary)

Issue: "I ran the reaction perfectly, but racemized my product while removing the auxiliary."

Root Cause: Endocyclic vs. Exocyclic Attack

Hydrolysis requires attacking the exocyclic carbonyl (the one attached to your product). If the nucleophile attacks the endocyclic carbonyl (the ring carbonyl), the ring opens, and the stereocenter adjacent to the nitrogen is liable to epimerize.

  • LiOH (Lithium Hydroxide): Small, hard nucleophile. Often attacks the endocyclic carbonyl. Result: Ring opening + Racemization.

  • LiOOH (Lithium Hydroperoxide): Softer, alpha-effect nucleophile. Highly specific for the exocyclic carbonyl. Result: Clean cleavage.

Protocol: LiOOH Hydrolysis

Safety Note: This reaction generates ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 gas.[2] Do not seal the vessel tightly.

Reagents:

  • Acylated Product[1][3]

  • 
     (30% aq, 4.0 equiv)
    
  • LiOH (2.0 equiv)

  • THF/Water (3:1)

Step-by-Step:

  • Dissolve product in THF/Water at 0°C.

  • Add

    
     first.
    
  • Add LiOH slowly. Note: The mixture allows the in-situ formation of LiOOH.

  • Monitor by TLC.[1] The reaction is usually fast (<1 hr).

  • Quench: Add

    
     (sodium sulfite) to destroy excess peroxide before  acidification. If you acidify peroxides, you risk forming explosive organic peroxides.
    

FAQ: Troubleshooting Table

SymptomProbable CauseImmediate Action
Product is 50:50 racemic after acylation Ketene formation via Et

N.
Switch to

-BuLi method (Module 2) or Mixed Anhydride method.
Auxiliary ring opened during cleavage Used LiOH without H

O

.
Ensure H

O

is fresh and added before LiOH.
Low yield in Aldol reaction Enolate decomposition.Keep enolization temp < -70°C. Use TiCl

for "Evans Syn" if Boron fails.
"Evans Syn" product has low dr Incomplete enolization.Ensure TfOH is absent from Boron triflates (wash with water if needed) or use amine-free conditions.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations.[4] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103, 2127–2129.[4] Link

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990 , 68, 83. Link

  • Beutner, G. L., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2."[5] Organic Process Research & Development, 2019 .[5] (Highlights safety issues with oxygen evolution). Link

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996 , 96, 835-876. Link

Sources

Technical Support Center: Enhancing the Metabolic Stability of Oxazolidinone Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered when enhancing the metabolic stability of oxazolidinone drug candidates. The information herein is designed to be a practical resource, grounded in established scientific principles and field-proven insights.

Introduction: The Challenge of Oxazolidinone Metabolism

Oxazolidinones are a critical class of synthetic antibiotics, prized for their unique mechanism of action against multidrug-resistant Gram-positive bacteria.[1][2] However, like many drug candidates, their journey from discovery to clinical application can be hampered by metabolic instability.[3][4] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body or could produce unwanted side effects.[3] Understanding and mitigating metabolic liabilities are therefore paramount to successful drug development.

The primary site of metabolic breakdown for many oxazolidinones, including the first-in-class drug linezolid, is the morpholine ring.[5] Oxidation of this ring leads to the formation of inactive metabolites.[5] This guide will provide a structured approach to identifying and addressing these and other metabolic "soft spots."

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My lead oxazolidinone candidate shows high clearance in human liver microsomes. How do I identify the metabolic "hotspot"?

Answer:

High clearance in human liver microsomes (HLM) is a common early indicator of metabolic instability.[6][7] Pinpointing the exact site of metabolic attack is the first critical step.

Recommended Workflow:

  • Metabolite Identification Studies: The most direct approach is to perform a metabolite identification study. Incubate your compound with HLM in the presence of NADPH (a necessary cofactor for many metabolic enzymes) and analyze the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The goal is to identify the structures of the major metabolites. An increase in mass corresponding to the addition of an oxygen atom (+16 Da) is a common indicator of oxidative metabolism.

  • Comparative Metabolism: If the morpholine ring is present, as in linezolid, it is a likely site of oxidation.[5][8] However, other parts of the molecule can also be susceptible. For example, aryl groups can undergo hydroxylation, and alkyl groups can be oxidized.[9]

  • In Silico Prediction: Computational tools can predict sites of metabolism. These programs model the interaction of your compound with metabolic enzymes like cytochrome P450s (CYPs) to identify sterically accessible and electronically favorable positions for oxidation. While not a replacement for experimental data, these tools can help prioritize areas of the molecule for modification.[10]

Issue 2: Metabolite identification confirms oxidation of the morpholine ring. What are the most effective strategies to block this metabolism?

Answer:

Once the morpholine ring is confirmed as the metabolic liability, several strategies can be employed to enhance stability. The core principle is to make the site of metabolism less accessible or less reactive.

Key Strategies:

  • Steric Hindrance: Introduce bulky groups near the site of oxidation. For example, adding a methyl or other small alkyl group to the carbon atom adjacent to the morpholine nitrogen can sterically hinder the approach of metabolic enzymes.

  • Bioisosteric Replacement: This is a powerful strategy in medicinal chemistry where a labile functional group is replaced with a different group that has similar physical or chemical properties but is more metabolically stable.[11][12][13]

    • Replace the Morpholine Ring: Consider replacing the entire morpholine ring with a more stable heterocycle. For instance, replacing the morpholine C-ring of linezolid with a homomorpholine has been explored.[14] Fused heterocyclic C-ring substructures have also shown promise.[1]

    • Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom at a site of oxidation can block metabolism.[12] The carbon-fluorine bond is much stronger than a carbon-hydrogen bond and is not readily broken by metabolic enzymes.

  • Deuteration: Similar to fluorine substitution, replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow the rate of metabolism. This is known as the "kinetic isotope effect."

The following diagram illustrates a decision-making workflow for addressing morpholine ring metabolism:

metabolic_stability_workflow start High Clearance in HLM met_id Metabolite ID Study (LC-MS/MS) start->met_id hotspot Identify Metabolic Hotspot met_id->hotspot morpholine Morpholine Ring Oxidation hotspot->morpholine Yes other Other Site of Metabolism hotspot->other No strategy Select Stabilization Strategy morpholine->strategy steric Steric Hindrance strategy->steric bioisostere Bioisosteric Replacement strategy->bioisostere deuteration Deuteration strategy->deuteration synthesize Synthesize Analogs steric->synthesize bioisostere->synthesize deuteration->synthesize assay In Vitro Metabolic Stability Assay synthesize->assay

Caption: Workflow for addressing metabolic instability.

Issue 3: I've synthesized several new analogs with modifications to the morpholine ring. How do I quantitatively compare their metabolic stability?

Answer:

A quantitative assessment of metabolic stability is crucial for selecting the most promising candidates to advance.[3][10] The standard in vitro assay for this is the metabolic stability assay using liver microsomes or hepatocytes.[6][7][15]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of your oxazolidinone analogs.[3][6][10]

Materials:

  • Cryopreserved human liver microsomes (or hepatocytes from relevant species).[6][15]

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compounds (your oxazolidinone analogs).

  • Positive control compound with known metabolic stability (e.g., testosterone, verapamil).

  • Acetonitrile with an internal standard for quenching the reaction and protein precipitation.

  • LC-MS/MS system for analysis.[6]

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer.

  • Incubation: In a 96-well plate, combine the microsomal suspension, your test compound, and allow to pre-incubate at 37°C.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation:

Summarize your results in a table for easy comparison.

CompoundModificationt½ (min)CLint (µL/min/mg protein)
Lead CompoundNone5138.6
Analog 1Methyl on Morpholine2527.7
Analog 2Morpholine -> Homomorpholine4017.3
Analog 3Fluorine on Morpholine>60<11.6

Interpretation:

A longer half-life and lower intrinsic clearance indicate improved metabolic stability.[3][10] In the example table, Analog 3 shows the most significant improvement.

Issue 4: My lead compound is stable in microsomes but shows high clearance in hepatocytes. What could be the reason?

Answer:

This is an important observation that highlights the differences between subcellular fractions and whole cells as in vitro models.

  • Microsomes primarily contain Phase I metabolic enzymes (e.g., CYPs).[15]

  • Hepatocytes contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters.[15]

If your compound is stable in microsomes but not in hepatocytes, it is likely undergoing Phase II metabolism (conjugation) or is being actively transported into the hepatocytes and then metabolized.[15]

Troubleshooting Steps:

  • Analyze Hepatocyte Metabolites: Perform a metabolite identification study using hepatocytes to look for conjugated metabolites (e.g., glucuronides, sulfates).

  • Consider Transporter Interactions: Investigate if your compound is a substrate for uptake transporters in the liver.

Issue 5: Are there any other common metabolic liabilities in oxazolidinones besides the morpholine ring?

Answer:

While the morpholine ring is a frequent target, other structural features can also be susceptible to metabolism.

  • Aryl Rings: Unsubstituted phenyl rings can be oxidized by CYPs.[9] Deactivating the ring with electron-withdrawing groups can reduce this liability.[9][16]

  • Amide Bonds: The C5-acetamide side chain common in many oxazolidinones can be susceptible to hydrolysis by amidases.[17] Replacing the amide with a more stable bioisostere, such as a triazole, can be an effective strategy.[13][17]

  • Alkyl Groups: Terminal methyl groups can be oxidized to alcohols and then further to carboxylic acids.

The following diagram illustrates the common metabolic pathways for oxazolidinones:

oxazolidinone_metabolism oxazolidinone Oxazolidinone Core morpholine Morpholine Ring oxazolidinone->morpholine aryl Aryl Ring oxazolidinone->aryl amide C5-Amide Side Chain oxazolidinone->amide metabolism Metabolic Pathways morpholine->metabolism aryl->metabolism amide->metabolism oxidation Oxidation (CYPs) metabolism->oxidation hydrolysis Hydrolysis (Amidases) metabolism->hydrolysis inactive Inactive Metabolites oxidation->inactive hydrolysis->inactive

Caption: Common metabolic pathways of oxazolidinones.

By systematically identifying and addressing metabolic liabilities, you can significantly improve the pharmacokinetic profile of your oxazolidinone drug candidates, increasing their chances of success in preclinical and clinical development.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Li, C., et al. (2015). Metabolism of MRX-I, a novel antibacterial oxazolidinone, in humans: the oxidative ring opening of 2,3-Dihydropyridin-4-one catalyzed by non-P450 enzymes. Drug Metabolism and Disposition, 43(8), 1133-1143. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Zlokarnik, G., et al. (2005). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current Drug Metabolism, 6(5), 429-445. Retrieved from [Link]

  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Retrieved from [Link]

  • Chemspace. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of linezolid, based on data from mice, dogs and humans. Retrieved from [Link]

  • Bristol University. (2005, August). Linezolid - Molecule of the Month. Retrieved from [Link]

  • Wienkers, L. C., & Wynalda, M. A. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. Drug Metabolism and Disposition, 28(9), 1044-1047. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • Sangani, S. K., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(9), 967-972. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 8). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]

  • Arts, M., et al. (2018). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. Chemistry – An Asian Journal, 13(1), 14-23. Retrieved from [Link]

  • ResearchGate. (2016, December 1). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives on their biomolecular targets for various therapeutic areas. Retrieved from [Link]

  • Wang, Y., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Advances, 13(9), 5698-5721. Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

  • Zhanel, G. G., et al. (2001). A critical review of oxazolidinones: an alternative or replacement for glycopeptides and streptogramins?. The Canadian Journal of Infectious Diseases, 12(6), 379-390. Retrieved from [Link]

  • Rege, P. V., et al. (2009). Synthesis and structure-activity studies of novel homomorpholine oxazolidinone antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 19(2), 529-532. Retrieved from [Link]

  • Smet, J., et al. (2019). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. Molecules, 24(7), 1279. Retrieved from [Link]

  • Di Mola, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4263. Retrieved from [Link]

  • McKee, E. E., et al. (2005). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Antimicrobial Agents and Chemotherapy, 49(9), 3896-3902. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

Sources

Validation & Comparative

Investigating cross-resistance between 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one and existing antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide: Investigating Cross-Resistance of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Part 1: Executive Summary & Strategic Context

The Compound: 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (hereafter referred to as NCE-3MN ) represents a structural analog of the oxazolidinone class. While sharing the core 2-oxazolidinone pharmacophore with Linezolid (LZD) and Tedizolid (TZD) , its specific 2-methyl-3-nitrophenyl substitution suggests a distinct binding footprint within the 50S ribosomal subunit.

The Challenge: The clinical utility of oxazolidinones is threatened by three primary resistance mechanisms:

  • Target Modification: Mutations in the 23S rRNA (e.g., G2576T).[1]

  • Enzymatic Methylation: The cfr gene product, which methylates A2503, conferring the PhLOPSA phenotype (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A).[1]

  • Ribosomal Protection: ABC-F proteins encoded by optrA and poxtA.[1][2]

Objective: This guide outlines a rigorous experimental framework to determine if NCE-3MN exhibits cross-resistance with existing antibiotics. Specifically, we must determine if NCE-3MN retains potency against strains resistant to Linezolid and Chloramphenicol, or if it succumbs to the same resistance determinants.

Part 2: Mechanism of Action & Resistance Logic

To design effective experiments, we must map the potential overlap in binding sites.

  • Mechanism: Oxazolidinones bind to the P-site of the 50S ribosomal subunit, inhibiting the formation of the initiation complex.

  • The Nitro Factor: The nitro group on NCE-3MN may influence binding affinity or metabolic stability. Crucially, cross-resistance with Chloramphenicol (which also contains a nitro group and binds the 50S subunit) must be explicitly tested, as the cfr gene confers resistance to both classes.

Visualizing the Resistance Landscape

ResistanceLandscape Ribosome 50S Ribosome (P-site) LZD Linezolid (Reference) LZD->Ribosome Binds NCE NCE-3MN (Test Compound) NCE->Ribosome Hypothetical Binding CHL Chloramphenicol CHL->Ribosome Overlapping Site Mut_23S 23S rRNA Mutation (G2576T) Mut_23S->Ribosome Alters Target Mut_23S->LZD High Resistance Mut_23S->NCE ??? (Test Required) Cfr Cfr Methyltransferase (A2503 Methylation) Cfr->Ribosome Methylates Target Cfr->LZD High Resistance Cfr->NCE ??? (Test Required) Cfr->CHL Cross-Resistance OptrA OptrA / PoxtA (Ribosomal Protection) OptrA->Ribosome Displaces Drug

Figure 1: Mechanistic pathways of oxazolidinone resistance. The core objective is to resolve the dotted lines connecting resistance factors to NCE-3MN.

Part 3: Experimental Protocol for Cross-Resistance Profiling

Principle: Cross-resistance is established if the MIC of NCE-3MN increases significantly (>4-fold) in strains with defined resistance mechanisms to Linezolid or Chloramphenicol compared to the isogenic wild-type parent.

Phase 1: The Isogenic Panel Screen (Gold Standard)

Do not rely solely on clinical isolates, which have undefined genetic backgrounds. Use engineered or well-characterized strains.

Protocol:

  • Strain Selection:

    • S. aureus RN4220 (Wild Type).

    • S. aureus RN4220 + pCfr (Plasmid-mediated cfr).

    • S. aureus RN4220 + pOptrA (Plasmid-mediated optrA).

    • S. aureus with G2576T mutation (Engineered or selected).

    • E. faecium (VanA/VanB VRE clinical isolates with known LZD resistance).

  • Method: Broth Microdilution (CLSI M07-A10 guidelines).

  • Readout: Determine MIC (Minimum Inhibitory Concentration) in

    
    .
    

Data Interpretation Table (Template):

Strain PhenotypeResistance GeneLinezolid MIC (

)
Chloramphenicol MICNCE-3MN MIC Interpretation
Wild Type None2.04.0X Baseline Activity
Cfr+ cfr>16.0 (R)>32.0 (R)Y If Y ≈ X: No Cross-Resistance (Success)If Y >> X: Cross-Resistance (Failure)
OptrA+ optrA>8.0 (R)8.0 (I/R)Z Tests susceptibility to ABC-F protection
23S Mutant G2576T>64.0 (R)VariableW Tests dependence on specific nucleotide contacts

Expert Insight: If NCE-3MN retains activity against cfr+ strains (like Tedizolid), it suggests the nitro-phenyl group avoids the steric clash caused by A2503 methylation. This is a high-value differentiator.

Phase 2: Stepwise Resistance Selection (In Vitro Evolution)

Determine how quickly resistance arises de novo against NCE-3MN and if those mutants are cross-resistant to Linezolid.

Workflow:

  • Inoculum:

    
     CFU/mL of S. aureus ATCC 29213.
    
  • Passage: Expose bacteria to sub-inhibitory concentrations (0.5x MIC) of NCE-3MN.

  • Daily Transfer: Each day, transfer growing cells to higher concentrations (e.g., 1x, 2x, 4x... up to 128x MIC).

  • Duration: 20-30 days.

  • Comparator: Run a parallel arm with Linezolid.

Analysis:

  • Isolate colonies from the final day (High MIC).

  • Reverse Testing: Test these NCE-3MN-resistant mutants against Linezolid.

    • Result A: Mutants are resistant to LZD -> Shared Target/Mechanism.

    • Result B: Mutants are susceptible to LZD -> Novel Mechanism or Binding Mode.

Phase 3: Frequency of Resistance (FoR)

Single-step mutation frequency analysis.

  • Plate

    
     CFU on agar containing NCE-3MN at 4x and 8x MIC.
    
  • Incubate 48h.

  • Count colonies.

  • Calculate Frequency = (Number of Colonies) / (Total CFU Inoculated).

  • Benchmark: Acceptable FoR is typically

    
    .
    

Part 4: Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Isogenic Profiling cluster_1 Phase 2: Evolution Start Start: NCE-3MN WT Wild Type MIC Start->WT Mutant Cfr/OptrA/G2576T MIC Start->Mutant Passage Serial Passage (30 Days) Start->Passage Compare Calculate Fold Change WT->Compare Mutant->Compare Result Cross-Resistance Profile (Go / No-Go Decision) Compare->Result Isolate Isolate Resistant Mutants Passage->Isolate Reverse Test vs. Linezolid Isolate->Reverse Reverse->Result Data Output

Figure 2: Step-by-step workflow for validating the resistance profile of NCE-3MN.

Part 5: Critical Analysis & Troubleshooting

1. Solubility Issues: Nitro-aromatic compounds can have poor aqueous solubility.

  • Solution: Dissolve NCE-3MN in 100% DMSO. Ensure final DMSO concentration in the assay plate is <1% to avoid toxicity to the bacteria masking the drug effect.

2. The "Nitro" False Positive: Nitro-containing compounds can be reduced by bacterial nitroreductases, leading to toxic intermediates (similar to Metronidazole).

  • Control: Test against an anaerobic strain (e.g., B. fragilis) or a nitroreductase-deficient mutant to see if activity is dependent on prodrug activation. This is distinct from ribosomal cross-resistance but vital for mechanism validation.

3. Interpretation of Cfr Results:

  • If NCE-3MN MIC increases >4-fold in cfr+ strains: The compound likely binds exactly where Linezolid does (A2503 region). Modification of the molecule (e.g., adding steric bulk or changing the C5-side chain) may be required to overcome this.

  • If NCE-3MN MIC is stable: The compound is a superior candidate, likely similar to Tedizolid or Radezolid , which possess structural features that bypass the methylated residue.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2025). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A10 Standard.

  • Long, K. S., & Vester, B. (2012).[2] Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome.[2] Antimicrobial Agents and Chemotherapy, 56(2), 603–612. [2]

  • Shen, J., et al. (2013). The cfr gene: a multiresistance gene that threatens the efficacy of oxazolidinones and phenicols.[1][2] Journal of Antimicrobial Chemotherapy, 68(8), 1697-1706.

  • Wang, Y., et al. (2015). A novel resistance gene, optrA, that confers transferable resistance to oxazolidinones and phenicols.[2][3] Journal of Antimicrobial Chemotherapy, 70(8), 2182-2190.

  • Shaw, K. J., et al. (2008). In Vitro Activity of TR-700, the Active Ingredient of the Prodrug TR-701, against Linezolid-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 52(12), 4442–4447.

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A Comparative Guide to Confirming the Ribosomal Binding Site of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to confirm and characterize the ribosomal binding site of the novel compound, 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one. By leveraging established methodologies and drawing direct comparisons with the canonical oxazolidinone antibiotic, linezolid, this document outlines a self-validating experimental strategy to elucidate the precise mechanism of action for this new chemical entity.

Introduction: The Oxazolidinone Legacy and the Path Forward

The oxazolidinones are a critical class of synthetic antibiotics, renowned for their activity against multi-drug resistant Gram-positive pathogens.[1] Their unique mechanism of action, which involves inhibiting the initiation of protein synthesis, has made them a last line of defense in many clinical settings.[2][3] Oxazolidinones function by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically at the A-site.[4][5][6] This binding sterically hinders the proper placement of the initiator fMet-tRNA and incoming aminoacyl-tRNAs, thereby halting protein synthesis.[4][7]

For any new oxazolidinone derivative, such as 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one, rigorous confirmation of its binding site is paramount. This validation not only confirms its mechanism of action but also provides the structural basis for understanding its potency, spectrum of activity, and potential for overcoming existing resistance mechanisms. This guide presents a comparative approach, using linezolid as the benchmark, to definitively map the binding interactions of this novel compound.

The Established Benchmark: Linezolid's Interaction with the Peptidyl Transferase Center

Decades of research, including high-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) studies, have precisely mapped the binding site of linezolid.[5][8][9] Linezolid settles into an all-RNA pocket within the PTC of the 50S subunit.[8] Its binding perturbs the positioning of tRNAs on the ribosome, effectively stalling translation.[5] Key interactions involve hydrogen bonds and hydrophobic packing with universally conserved nucleotides of the 23S rRNA, such as G2505, U2585, and A2451.[10] This well-characterized binding pocket serves as our primary reference point for comparative analysis.

cluster_ribosome Bacterial 70S Ribosome cluster_PTC Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit A_Site A-Site 50S_Subunit->A_Site contains 30S_Subunit 30S Subunit mRNA_Channel mRNA Channel 30S_Subunit->mRNA_Channel aa_tRNA Aminoacyl-tRNA A_Site->aa_tRNA Blocks Entry P_Site P-Site E_Site E-Site Linezolid Linezolid Linezolid->A_Site Binds to

Caption: Linezolid binds to the A-site of the PTC on the 50S ribosomal subunit.

A Phased Approach to Binding Site Confirmation

We propose a two-phased experimental workflow. The initial phase employs biochemical techniques to provide foundational evidence of the binding location. The second phase utilizes high-resolution structural biology to deliver definitive, atomic-level confirmation.

Phase 1: Biochemical Footprinting and Competitive Binding Analysis

The causality behind this initial phase is to rapidly and cost-effectively test the hypothesis that 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one behaves like a classical oxazolidinone. If it binds to the PTC, it should compete with other known PTC-binding antibiotics and should stall the ribosome at a predictable location during translation.

Start Isolate 70S Ribosomes (e.g., from S. aureus) Comp_Assay Competitive Binding Assay Start->Comp_Assay Toeprinting Toeprinting Assay Start->Toeprinting Data_Analysis Analyze Competition & Stalling Comp_Assay->Data_Analysis Toeprinting->Data_Analysis Hypothesis Hypothesis: Binds to PTC Data_Analysis->Hypothesis

Caption: Workflow for biochemical confirmation of the ribosomal binding site.

Experimental Protocol 1: Competitive Binding Assay

This experiment determines if the novel compound binds to the same or an overlapping site as linezolid and other PTC inhibitors like chloramphenicol.[11]

  • Preparation: Isolate 70S ribosomes from a relevant bacterial strain (e.g., Staphylococcus aureus).

  • Radiolabeling: Use a radiolabeled version of a known PTC-binding antibiotic (e.g., [14C]chloramphenicol or a custom synthesized radiolabeled linezolid).

  • Incubation: Incubate a fixed concentration of ribosomes and the radiolabeled antibiotic with increasing concentrations of the unlabeled competitor:

    • Control (no competitor)

    • Unlabeled linezolid (positive control)

    • Unlabeled 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

    • Unlabeled non-PTC binding antibiotic (e.g., streptomycin) (negative control)

  • Separation: Separate ribosome-bound radiolabel from free radiolabel using a technique like filter binding or ultracentrifugation.

  • Quantification: Measure the radioactivity of the ribosome-bound fraction using a scintillation counter.

  • Analysis: Plot the percentage of radiolabel binding against the competitor concentration to determine the IC50 value.

Experimental Protocol 2: Toeprinting (Primer Extension Inhibition) Assay

This assay maps the precise location of the ribosome stalled on an mRNA transcript by the antibiotic, providing functional evidence of its binding site.[12][13][14]

  • Assemble Translation System: Prepare an in vitro transcription-translation system with a model mRNA sequence. Recent studies show oxazolidinones can act in a context-specific manner, often stalling when alanine is in the penultimate position of the nascent peptide chain.[15][16] An mRNA template encoding a peptide ending in alanine (e.g., MFKAF) should be used.

  • Incubation: Initiate translation in the presence of:

    • No antibiotic (control)

    • Linezolid (positive control)

    • 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

  • Primer Extension: Anneal a radiolabeled or fluorescent DNA primer downstream of the expected stall site. Add reverse transcriptase. The enzyme will synthesize cDNA until it is blocked by the stalled ribosome.

  • Analysis: Separate the resulting cDNA fragments on a sequencing gel alongside a sequencing ladder of the same mRNA. The "toeprint" is the band corresponding to the stalled ribosome, typically appearing 15-16 nucleotides downstream from the codon in the P-site.[12]

Anticipated Data and Interpretation

AssayMetricExpected Result for 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (if PTC-binding)Comparison to Linezolid
Competitive Binding IC50 vs. [14C]LinezolidA finite value, indicating displacement of the radiolabeled ligand.A similar or lower IC50 suggests comparable or higher affinity for the PTC.
Toeprinting Assay Toeprint PositionA distinct band appearing at the same position as the linezolid-induced stall.Identical stall sites strongly indicate a shared mechanism of action at the PTC.
Phase 2: High-Resolution Structural Confirmation with Cryo-EM

While biochemical data provides strong evidence, cryo-electron microscopy offers irrefutable, high-resolution structural proof of the binding site and orientation.[4][7] Cryo-EM is particularly advantageous for large, complex macromolecules like the ribosome.[17]

Causality: The goal is to visualize the direct interaction between the novel compound and the ribosomal RNA and proteins at an atomic level. This allows for a precise comparison of its binding pose to that of linezolid and other oxazolidinones, revealing subtle but potentially critical differences in interaction that could influence efficacy and resistance profiles.[7]

Start Prepare Ribosome-Ligand Complex (70S Ribosome + Compound) Plunge_Freeze Plunge Freezing (Vitrification) Start->Plunge_Freeze Data_Collection Cryo-EM Data Collection (High-Speed Camera) Plunge_Freeze->Data_Collection Image_Processing Image Processing & 3D Reconstruction Data_Collection->Image_Processing Model_Building Atomic Model Building & Refinement Image_Processing->Model_Building Comparison Compare Binding Pose to Linezolid Structure Model_Building->Comparison

Caption: Workflow for high-resolution structural determination via Cryo-EM.

Experimental Protocol 3: Cryo-EM Structure Determination

  • Complex Formation: Incubate purified 70S ribosomes (e.g., from S. aureus) with a saturating concentration (e.g., ~10 µM) of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one.[4][7]

  • Grid Preparation: Apply the ribosome-ligand solution to a glow-discharged TEM grid and plunge-freeze in liquid ethane to vitrify the sample.

  • Data Acquisition: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use specialized software (e.g., RELION, cryoSPARC) to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map of the ribosome-ligand complex.

  • Model Building: Fit an existing ribosome model into the density map. The density corresponding to the bound ligand should be unambiguous, allowing for the precise placement and orientation of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one.[4]

  • Comparative Analysis: Superimpose the resulting structure with existing high-resolution structures of linezolid-bound ribosomes (e.g., PDB ID: 4WFA) to compare the binding poses and identify key interactions.[9][18]

Anticipated Data and Interpretation

A successful cryo-EM experiment will yield an atomic model of the compound bound to the ribosome.

Structural FeatureExpected Observation for a Classical OxazolidinoneSignificance
Binding Pocket Occupies the A-site of the Peptidyl Transferase Center.Confirms the primary binding location.
Key Interactions Forms hydrogen bonds and/or hydrophobic interactions with conserved 23S rRNA nucleotides (e.g., G2505, U2585, C2452).Reveals the specific molecular basis of binding affinity and mechanism.
Binding Pose The core oxazolidinone ring is oriented similarly to linezolid.Differences in the orientation of the phenyl and nitro-methyl groups may explain variations in potency or activity against resistant strains.[4]

Conclusion

By systematically applying this integrated biochemical and structural biology workflow, researchers can definitively confirm the ribosomal binding site of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one. The direct comparison with linezolid provides a robust, self-validating framework that not only establishes the compound's mechanism of action but also generates critical insights for structure-activity relationship (SAR) studies. This detailed understanding is an indispensable component in the development of next-generation antibiotics capable of combating the growing threat of antimicrobial resistance.

References

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A Researcher's Guide to the Comparative Cytotoxicity of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Privileged Scaffold for Cytotoxic Potential

The 1,3-oxazolidin-2-one core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets.[1] While extensively developed for antibacterial applications through the inhibition of bacterial protein synthesis, its derivatives are increasingly explored for anticancer properties.[2][3][4][5][6] The introduction of a nitroaromatic group, specifically a 2-methyl-3-nitrophenyl moiety, to this scaffold raises a critical hypothesis: that the compound's primary mechanism of cytotoxicity may be driven by the bioreductive activation of the nitro group, a pathway well-documented for its pro-oxidative and cell-damaging effects, particularly in the hypoxic microenvironments of solid tumors.[7][8][9]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the in vitro cytotoxicity of the novel compound 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (NPO-1) . We will detail a multi-assay strategy designed not only to quantify its cytotoxic potency but also to elucidate its mechanism of action. Central to this guide is a comparative approach, benchmarking NPO-1 against two critical controls:

  • A Non-Nitro Analogue: 3-(2-Methyl-3-cyanophenyl)-1,3-oxazolidin-2-one (CPO-1), a synthesized analogue where the nitro group is replaced by a cyano group. This comparison is designed to specifically isolate and investigate the contribution of the nitro moiety to the overall cytotoxicity, a strategy successfully used to probe the mitochondrial toxicity of the nitroaromatic drug Flutamide.[10]

  • A Standard Chemotherapeutic Agent: Doxorubicin, a well-characterized DNA intercalator and topoisomerase II inhibitor, will serve as a positive control to benchmark the potency of NPO-1 against a clinical standard.

Through a logical progression of experiments, from broad viability screening to specific mechanistic assays, this guide offers the rationale and detailed protocols necessary to build a robust and insightful cytotoxicity profile for this promising class of compounds.

Part 1: Mechanistic Hypothesis and Experimental Design Rationale

Our central hypothesis is that the nitro group of NPO-1 is the primary driver of its cytotoxic activity. This is predicated on the established mechanism of other nitroaromatic compounds, which are enzymatically reduced by cellular nitroreductases (such as NADPH:cytochrome P-450 reductase or thioredoxin reductase) to form highly reactive nitroso and hydroxylamine intermediates.[11][12] These intermediates can induce cytotoxicity through multiple pathways, including the generation of reactive oxygen species (ROS), formation of DNA adducts, and induction of apoptosis.[8][13]

The experimental workflow is designed to test this hypothesis in a stepwise manner, moving from general cytotoxicity to specific cell death pathways.

Experimental_Workflow Figure 1: Overall Experimental Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Analysis & Conclusion A Compound Synthesis & QC (NPO-1, CPO-1) B Cell Line Selection (e.g., HepG2 Cancer, CHO-K1 Normal) A->B C Broad Dose-Response Screening (MTT Assay) B->C D Determine IC50 Values (Viability) C->D E Membrane Integrity Assay (LDH Release Assay) D->E F Apoptosis Induction Assay (Caspase-3/7 Activity) D->F G Compare IC50 Values (Necrosis vs. Apoptosis) E->G F->G H Synthesize Data (Potency & Mechanism) G->H I Assess Therapeutic Index (Cancer vs. Normal Cell Selectivity) H->I

Caption: A structured workflow for characterizing the cytotoxicity of a novel compound.

Rationale for Cell Line Selection: To build a meaningful cytotoxicity profile, it is essential to test NPO-1 on both cancerous and non-cancerous cell lines.

  • Cancer Cell Line (e.g., HepG2, human hepatoma): Many nitroaromatic compounds require metabolic activation.[14] HepG2 cells retain many metabolic enzymes, making them a relevant model for assessing hepatotoxicity and activation-dependent cytotoxicity.[15]

  • Non-Cancerous Cell Line (e.g., CHO-K1, Chinese hamster ovary): Using a non-cancerous cell line is crucial for assessing the compound's selectivity.[16] A favorable therapeutic index is indicated by high toxicity towards cancer cells and low toxicity towards normal cells.

Part 2: Foundational Cytotoxicity Assessment: Protocols and Rationale

A multi-parametric approach is non-negotiable for accurately defining cytotoxicity. Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without causing cell death (a cytostatic effect), which an MTT assay alone would not distinguish from a cytotoxic effect. Therefore, we will employ three distinct assays targeting different cellular processes.

Protocol 1: MTT Assay for Metabolic Activity and Cell Viability

Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes.[17] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[18][19]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in 5% CO₂.[17]

  • Compound Treatment: Prepare serial dilutions of NPO-1, CPO-1, and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[19]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background absorbance of the medium-only wells.

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[21] The assay measures LDH activity in the supernatant via a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[22][23]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[23]

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[22]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: To calculate percent cytotoxicity, three controls are essential: (i) spontaneous LDH release (vehicle control), (ii) maximum LDH release (cells treated with a lysis buffer), and (iii) culture medium background.

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[24] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[25] When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal proportional to the amount of caspase activity.[25]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, preferably in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. This single reagent both lyses the cells and contains the substrate for the reaction.[25]

  • Incubation: Mix the contents by shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: After subtracting the background luminescence from cell-free wells, express the results as fold-change in caspase activity relative to the vehicle-treated control.

Part 3: Comparative Data Analysis and Interpretation

The primary quantitative output from the foundational assays will be the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the measured response by 50%. By comparing the IC₅₀ values across different assays and cell lines, a detailed picture of the compound's cytotoxic profile emerges.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ Values in µM)

CompoundAssayHepG2 (Cancer)CHO-K1 (Normal)Selectivity Index (SI)¹
NPO-1 MTT (Viability)7.565.08.7
LDH (Necrosis)> 100> 100-
Caspase-3/7 (Apoptosis)8.271.58.7
CPO-1 MTT (Viability)85.0> 150> 1.8
LDH (Necrosis)> 200> 200-
Caspase-3/7 (Apoptosis)91.3> 150> 1.6
Doxorubicin MTT (Viability)0.52.55.0
LDH (Necrosis)15.230.12.0
Caspase-3/7 (Apoptosis)0.63.05.0

¹Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value indicates greater cancer cell-selective toxicity.

Interpretation of Hypothetical Data:

  • NPO-1 vs. CPO-1: The significantly lower IC₅₀ values for NPO-1 compared to its cyano-analogue CPO-1 across all assays in HepG2 cells strongly support the hypothesis that the nitro group is essential for its cytotoxicity .

  • Mechanism of Cell Death: For NPO-1, the similar IC₅₀ values from the MTT and Caspase-3/7 assays, combined with a very high IC₅₀ in the LDH assay, strongly suggest that it induces cell death primarily through apoptosis , not necrosis.

  • Cancer Selectivity: NPO-1 displays a promising selectivity index (SI = 8.7), suggesting it is nearly 9 times more toxic to the cancer cells than the normal cells in this model. This is superior to the positive control, Doxorubicin (SI = 5.0).

  • Doxorubicin Profile: The positive control behaves as expected, showing potent cytotoxicity and inducing both apoptosis and, at higher concentrations, necrosis (membrane damage).

Part 4: Investigating the Mechanism of Action: The Nitroreductive Pathway

The data strongly point to a nitro-dependent apoptotic mechanism. The next logical step is to visualize the proposed biochemical pathway responsible for this effect. The cytotoxicity of nitroaromatic compounds in mammalian cells is often linked to their interaction with flavoenzymes, particularly those in the thioredoxin system.[8][11]

Nitroaromatic_Mechanism Figure 2: Proposed Mechanism of NPO-1 Cytotoxicity cluster_downstream Downstream Cellular Effects compound NPO-1 (R-NO₂) enzyme Nitroreductases (e.g., Thioredoxin Reductase) compound->enzyme 1e⁻ Reduction radical Nitro Anion Radical (R-NO₂⁻˙) enzyme->radical oxygen O₂ radical->oxygen Re-oxidation ros Reactive Oxygen Species (ROS) (e.g., O₂⁻˙) oxygen->ros mito Mitochondrial Dysfunction (ATP Depletion) ros->mito caspase Caspase-3/7 Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Bioreductive activation of NPO-1 leading to apoptosis.

This proposed mechanism involves the single-electron reduction of the nitro group on NPO-1 by enzymes like thioredoxin reductase (TrxR).[11] This creates a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a "futile cycle" that generates superoxide radicals (a form of ROS).[13] This surge in ROS can overwhelm cellular antioxidant defenses, leading to mitochondrial damage, ATP depletion, release of pro-apoptotic factors like cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[10][26]

Conclusion

This guide outlines a robust, logical, and multi-faceted strategy for characterizing the cytotoxicity of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one. By employing a comparative approach against a non-nitro analogue and a clinical standard, researchers can definitively probe the role of the nitroaromatic moiety. The integrated use of viability, necrosis, and apoptosis assays provides a clear and quantitative picture of the compound's potency and mechanism of cell death. The hypothetical data presented herein illustrates how NPO-1, through its nitro group, could function as a potent and cancer-selective pro-apoptotic agent. This structured experimental framework provides the necessary tools and rationale to validate such findings and guide the further development of this promising class of molecules.

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Benchmarking 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one: A Comparative Guide to Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protein Synthesis Inhibition in Research and Drug Development

Protein synthesis is a fundamental biological process, and its inhibition has become an invaluable tool in molecular biology research and a cornerstone of therapeutic strategies, particularly in antimicrobial and anticancer treatments. The ability to selectively halt protein production allows researchers to elucidate protein function, study cellular processes, and identify novel drug targets. For drug development professionals, understanding the nuances of different protein synthesis inhibitors is paramount for designing effective and specific therapeutic agents.

This guide provides a comprehensive technical comparison of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one, a member of the oxazolidinone class of antibiotics, against a panel of well-characterized protein synthesis inhibitors: Cycloheximide, Puromycin, and Anisomycin. We will delve into their distinct mechanisms of action, provide head-to-head performance data, and offer detailed experimental protocols for their comparative evaluation.

Understanding the Mechanisms: A Tale of Different Ribosomal Targets

The ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins, is the primary target for most protein synthesis inhibitors. These inhibitors can interfere with various stages of translation, including initiation, elongation, and termination.

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one and the Oxazolidinone Class

As a member of the oxazolidinone class, 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is predicted to function as a potent inhibitor of the initiation phase of protein synthesis in bacteria.[1][2][3][4] Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[5] This binding event prevents the formation of the initiation complex, which consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator N-formylmethionyl-tRNA (fMet-tRNA).[6][7] By blocking the proper positioning of the initiator tRNA, oxazolidinones effectively halt the entire translation process before it can begin.[2][5] This unique mechanism of action at an early stage of protein synthesis contributes to their effectiveness against a range of drug-resistant bacteria.[4][8]

cluster_initiation Initiation cluster_elongation Elongation 30S_subunit 30S Subunit Initiation_Complex_Formation Initiation Complex Formation 30S_subunit->Initiation_Complex_Formation mRNA mRNA mRNA->Initiation_Complex_Formation fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex_Formation 70S_Initiation_Complex 70S Initiation Complex Initiation_Complex_Formation->70S_Initiation_Complex Aminoacyl_tRNA Aminoacyl-tRNA Peptide_Bond_Formation Peptide Bond Formation Aminoacyl_tRNA->Peptide_Bond_Formation Translocation Translocation Peptide_Bond_Formation->Translocation Translocation->Aminoacyl_tRNA Polypeptide_Chain Growing Polypeptide Chain Translocation->Polypeptide_Chain Oxazolidinone 3-(2-Methyl-3-nitrophenyl) -1,3-oxazolidin-2-one (Oxazolidinone) 50S_subunit 50S Subunit Oxazolidinone->50S_subunit Binds to 50S subunit 50S_subunit->Initiation_Complex_Formation Inhibits

Figure 1: Mechanism of Action of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one.

Comparator Inhibitors: Targeting Different Facets of Elongation
  • Cycloheximide: This glutarimide antibiotic specifically inhibits the translocation step of elongation in eukaryotes.[9] It binds to the E-site of the 60S ribosomal subunit, thereby interfering with the movement of deacetylated tRNA and stalling the ribosome's progression along the mRNA.[10][11] Mitochondrial protein synthesis, however, is resistant to cycloheximide.[9]

  • Puromycin: As an aminonucleoside antibiotic, puromycin mimics the 3' end of aminoacyl-tRNA.[12][13] This structural similarity allows it to enter the A-site of both prokaryotic and eukaryotic ribosomes and accept the nascent polypeptide chain.[12][14] However, due to its stable amide bond, the resulting peptidyl-puromycin cannot participate in the subsequent translocation step, leading to premature chain termination and the release of an incomplete polypeptide.[12][15]

  • Anisomycin: This antibiotic inhibits protein synthesis in eukaryotes by targeting the peptidyl transferase activity of the 60S ribosomal subunit.[16][17][18] By binding to the ribosome, anisomycin interferes with the formation of peptide bonds, thus halting the elongation of the polypeptide chain.[19] Beyond its role as a protein synthesis inhibitor, anisomycin is also known to activate stress-activated protein kinases (SAPKs), such as JNK and p38.[17][20]

cluster_ribosome Eukaryotic Ribosome (80S) P_site P-site (Peptidyl-tRNA) A_site A-site (Aminoacyl-tRNA) Peptide_Bond_Formation Peptide Bond Formation P_site->Peptide_Bond_Formation E_site E-site (Exit) A_site->Peptide_Bond_Formation Premature_Termination Premature Chain Termination A_site->Premature_Termination Translocation Translocation E_site->Translocation Cycloheximide Cycloheximide Cycloheximide->E_site Binds & Inhibits Translocation Puromycin Puromycin Puromycin->A_site Mimics Aminoacyl-tRNA & Enters A-site Anisomycin Anisomycin Anisomycin->Peptide_Bond_Formation Inhibits Peptidyl Transferase Activity

Figure 2: Mechanisms of Action of Comparator Protein Synthesis Inhibitors.

Head-to-Head Comparison: Performance Metrics

The efficacy of a protein synthesis inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of protein synthesis by 50%. The following table summarizes the key characteristics and reported IC50 values for the discussed inhibitors.

InhibitorTarget Organism(s)Ribosomal SubunitMechanism of ActionReported IC50 Range
3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one Bacteria50SInhibition of Initiation Complex FormationTo be determined
Cycloheximide Eukaryotes60S (E-site)Inhibition of Translocation5-50 µM[21]
Puromycin Prokaryotes & Eukaryotes30S/50S & 40S/60S (A-site)Premature Chain TerminationVaries by system
Anisomycin Eukaryotes60SInhibition of Peptidyl TransferaseVaries by cell line

Experimental Protocols for Benchmarking

To empirically determine and compare the potency of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one, the following detailed experimental protocols are recommended.

In Vitro Translation (IVT) Assay

This cell-free assay provides a direct measure of an inhibitor's effect on the core translational machinery, independent of cellular uptake and metabolism.[22]

Principle: A DNA or mRNA template for a reporter protein (e.g., luciferase or green fluorescent protein) is added to a cell-free extract (e.g., rabbit reticulocyte lysate or E. coli S30 extract) containing all the necessary components for transcription and translation.[22][23][24] The amount of synthesized reporter protein is quantified, and the reduction in its production in the presence of an inhibitor is used to determine the IC50 value.

Start Prepare Master Mix (Cell-free extract, buffer, amino acids, DNA/mRNA template) Aliquot Aliquot Master Mix into 96-well plate Start->Aliquot Add_Inhibitor Add Serial Dilutions of Test and Control Inhibitors Aliquot->Add_Inhibitor Incubate Incubate at 30-37°C for 60-90 minutes Add_Inhibitor->Incubate Detect Add Substrate & Measure Signal (Luminescence/Fluorescence) Incubate->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze

Figure 3: Workflow for the In Vitro Translation (IVT) Assay.

Step-by-Step Methodology:

  • Preparation of Inhibitor Dilutions: Prepare a 10-point, 3-fold serial dilution of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one and the comparator inhibitors (Cycloheximide, Puromycin, Anisomycin) in a suitable solvent (e.g., DMSO). Include a vehicle-only control.

  • Assay Reaction Setup: On ice, thaw the components of a commercial in vitro transcription-translation kit (e.g., PURExpress® or a rabbit reticulocyte lysate-based system).

  • Master Mix Preparation: Prepare a master mix containing the cell-free extract, reaction buffer, amino acids, and the reporter DNA or mRNA template according to the manufacturer's instructions.

  • Plating: Aliquot the master mix into the wells of a chilled 96-well plate.

  • Inhibitor Addition: Add 1 µL of each inhibitor dilution to the respective wells.

  • Incubation: Seal the plate and incubate at the recommended temperature (typically 30-37°C) for 60-90 minutes to allow for protein synthesis.[23][25]

  • Signal Detection: Equilibrate the plate to room temperature. Prepare and add the reporter substrate (e.g., luciferase assay reagent) according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[26]

Cellular Protein Synthesis Assay (Amino Acid Incorporation)

This assay measures the rate of new protein synthesis within living cells by monitoring the incorporation of a labeled amino acid.

Principle: Cells are cultured in the presence of a labeled amino acid (e.g., ³⁵S-methionine or a non-radioactive analog like L-azidohomoalanine (AHA) or O-propargyl-puromycin (OPP)).[27] The amount of incorporated label into newly synthesized proteins is quantified. A reduction in incorporation in the presence of an inhibitor reflects its potency in a cellular context.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or a relevant bacterial strain) in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one and the comparator inhibitors for a predetermined duration.

  • Labeling: Replace the culture medium with a medium containing the labeled amino acid and incubate for a defined period to allow for incorporation.

  • Cell Lysis: Wash the cells with cold PBS to remove unincorporated label, then lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.

  • Signal Measurement:

    • For radioactive labels: Measure the radioactivity in an aliquot of the lysate using a scintillation counter.

    • For non-radioactive labels (Click-iT™ chemistry): Perform the click reaction with a fluorescently tagged alkyne or azide, followed by measurement using a fluorescence plate reader, microscope, or flow cytometer.[27]

  • Data Analysis: Normalize the signal (radioactivity or fluorescence) to the total protein concentration. Calculate the percentage of inhibition relative to the untreated control cells and determine the IC50 value as described for the IVT assay.

Conclusion and Future Directions

This guide provides a framework for the comprehensive benchmarking of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one against established protein synthesis inhibitors. The proposed experimental protocols will enable the determination of its potency and provide valuable comparative data. Based on its classification as an oxazolidinone, it is anticipated to exhibit potent and specific inhibition of bacterial protein synthesis initiation.

Future studies should focus on elucidating its spectrum of activity against a panel of clinically relevant bacteria, including multidrug-resistant strains. Furthermore, investigating its selectivity for bacterial versus eukaryotic ribosomes is crucial for assessing its potential as a therapeutic agent. The methodologies outlined herein will serve as a robust foundation for these next steps in the evaluation of this promising compound.

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A Researcher's Guide to De-risking Novel Compounds: Validating Off-Target Effects of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the off-target profile of novel chemical entities, using the hypothetical compound 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one as a case study.

As a member of the oxazolidinone class of synthetic antibiotics, the primary mechanism of action for similar compounds is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4][5] However, even with a known primary target class, the unique structural modifications of a novel analogue like 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one necessitate a thorough investigation of its broader biological interactions. This guide will compare and contrast key experimental strategies, providing the rationale behind their application and detailed protocols to ensure scientific rigor.

The Imperative of Off-Target Validation

The core principle of modern drug development is the design of molecules with high specificity for their intended targets.[1] However, the complexity of the cellular environment often leads to unintended interactions. Validating the off-target profile of a novel compound is not merely a precautionary step but a fundamental aspect of building a robust safety and efficacy profile. Early identification of off-target liabilities allows for informed decisions on lead optimization, potentially saving significant resources and time.[6]

This guide will focus on a multi-pronged approach, combining in vitro biochemical assays, cell-based methods, and phenotypic screens to build a comprehensive off-target profile for our case study compound, 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one.

A Phased Approach to Off-Target Profiling

A logical workflow for assessing the off-target effects of a novel compound involves a tiered approach, starting with broad screening and progressing to more focused validation.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Functional Validation & MoA Kinase Profiling Kinase Profiling CETSA Cellular Thermal Shift Assay (CETSA) Kinase Profiling->CETSA Identified Hits Phenotypic Screening Phenotypic Screening Phenotypic Screening->CETSA Observed Phenotypes Cellular Assays Downstream Cellular Assays CETSA->Cellular Assays Confirmed Targets CRISPR CRISPR-Cas9 Validation Cellular Assays->CRISPR Validate Functional Role

Caption: A tiered workflow for off-target validation of a novel compound.

Phase 1: Broad Spectrum Screening

The initial phase aims to cast a wide net to identify potential off-target interactions across major protein families known to be promiscuous binders.

Kinase Profiling: A Primary Checkpoint

Kinases are a large family of enzymes that play crucial roles in cell signaling, and they are common off-targets for many small molecules. Several commercial services offer comprehensive kinase profiling panels.[7][8][9][10][11]

Rationale: By screening 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one against a large panel of kinases, we can quickly identify any significant inhibitory activity. This is a critical first step as unintended kinase inhibition can lead to a wide range of cellular effects and toxicities. Cellular kinase assays are often preferred over biochemical assays as they provide a more physiologically relevant environment, taking into account cell permeability and the presence of competing intracellular ATP.[7]

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is adapted from commercially available services[7] and provides a robust method for quantifying compound binding to a panel of kinases within living cells.

  • Cell Culture: HEK293 cells are transiently transfected with plasmids encoding for NanoLuc®-kinase fusions.

  • Compound Treatment: The transfected cells are plated in 96- or 384-well plates and treated with a range of concentrations of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (e.g., 0.01 to 30 µM) for a specified incubation period (e.g., 2 hours).

  • Tracer Addition: A fluorescent NanoBRET™ tracer that binds to the active site of the kinases is added to the cells.

  • BRET Measurement: The NanoBRET™ substrate is added, and the plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: The BRET ratio is calculated, and the data are plotted as a function of compound concentration to determine the IC50 value for each kinase.

Parameter Description Example Value
Cell Line Human Embryonic Kidney 293 (HEK293)N/A
Kinase Panel Diverse panel of human kinases192 or 300 kinases[7]
Compound Concentration Range of concentrations to determine IC500.01 - 30 µM
Readout Bioluminescence Resonance Energy Transfer (BRET)BRET Ratio
Output IC50 values for each kinaseVaries
Phenotypic Screening: An Unbiased Approach

Phenotypic screening takes a target-agnostic approach, evaluating the effect of a compound on cellular morphology, viability, or other observable characteristics.[12][13][14] This method can uncover unexpected off-target effects that might be missed by target-focused assays.[1]

Rationale: By observing the global cellular response to 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one, we can identify phenotypes that are inconsistent with its presumed on-target activity. This can provide clues to novel mechanisms of action or potential toxicities.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: A panel of diverse human cell lines (e.g., cancer cell lines, primary cells) are plated in multi-well plates.

  • Compound Treatment: Cells are treated with 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one at multiple concentrations.

  • Staining: After a defined incubation period (e.g., 24-72 hours), cells are fixed and stained with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., nucleus, cytoplasm, cytoskeleton).

  • Image Acquisition: Plates are imaged using an automated high-content imaging system.

  • Image Analysis: Sophisticated image analysis software is used to extract a large number of quantitative features from each cell, creating a "phenotypic fingerprint."

  • Data Analysis: The phenotypic fingerprint of the treated cells is compared to that of control cells to identify significant changes.

Phase 2: Validating Target Engagement in a Cellular Context

Once potential off-targets have been identified through broad screening, the next crucial step is to confirm direct binding of the compound to these proteins within intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[15][16][17][18][19]

Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15][17][18] By measuring the amount of soluble protein remaining after a heat challenge, we can directly assess target engagement in a physiologically relevant environment.[19]

G cluster_0 CETSA Workflow Start Intact Cells Compound Treat with Compound or Vehicle Start->Compound Heat Heat Challenge (Temperature Gradient) Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Separate Soluble & Aggregated Proteins Lysis->Centrifuge Analysis Quantify Soluble Protein (e.g., Western Blot) Centrifuge->Analysis End Generate Melt Curve Analysis->End

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA for a Putative Off-Target Kinase

Let's assume our initial kinase screen identified "Kinase X" as a potential off-target of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) and treat with either vehicle (DMSO) or a saturating concentration of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one for 1 hour at 37°C.[15]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[15]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[15]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase X at each temperature point using Western blotting with a specific antibody. A loading control (e.g., GAPDH) should also be probed.[15]

  • Data Analysis: Plot the percentage of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.

Parameter Description Example Value
Cell Line Relevant cell line expressing the targete.g., MCF-7
Compound Concentration Saturating concentration10 µM
Temperature Range Gradient to induce protein melting40°C to 70°C
Detection Method Western Blot or Mass SpectrometryWestern Blot
Readout Thermal shift (ΔTm)Varies

Phase 3: Functional Validation and Mechanism of Action

Confirming direct binding is essential, but it is equally important to understand the functional consequences of this interaction.

Downstream Cellular Assays

Rationale: If 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one binds to an off-target protein, it may modulate its activity. Functional assays are necessary to determine if the binding event is agonistic, antagonistic, or has no functional effect.

Example Protocol: Assessing the Impact on a Signaling Pathway

If "Kinase X" is part of a known signaling pathway, we can measure the phosphorylation of its downstream substrates.

  • Cell Treatment: Treat cells with a dose-response of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one.

  • Pathway Stimulation (if necessary): Stimulate the pathway with a known agonist.

  • Cell Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the phosphorylated form of a known downstream substrate of Kinase X.

  • Data Analysis: Quantify the levels of the phosphorylated substrate to determine if the compound inhibits or activates the signaling pathway.

CRISPR-Cas9 for Target Validation

Rationale: To definitively link a cellular phenotype to the engagement of a specific off-target, genetic methods such as CRISPR-Cas9 can be employed.[1][20] By knocking out the gene encoding the putative off-target, we can assess whether the compound's effect is ablated.

Experimental Workflow:

  • Generate Knockout Cell Line: Use CRISPR-Cas9 to generate a cell line where the gene for the putative off-target is knocked out.

  • Phenotypic Assay: Perform the same phenotypic assay that was initially used to identify the off-target effect in both the wild-type and knockout cell lines, treating both with 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one.

  • Compare Responses: If the phenotypic effect of the compound is diminished or absent in the knockout cells compared to the wild-type cells, it provides strong evidence that the phenotype is mediated through that specific off-target.

Conclusion

Validating the off-target profile of a novel compound like 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is a complex but essential process in modern drug discovery. A multi-faceted approach that combines broad-spectrum screening with rigorous target engagement and functional validation provides the most comprehensive and reliable assessment. By employing the strategies outlined in this guide—from large-scale kinase and phenotypic screening to specific validation with CETSA and CRISPR—researchers can build a robust data package that informs lead optimization, de-risks clinical development, and ultimately contributes to the creation of safer and more effective medicines.

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  • Kinnings, S. L., Liu, N., Buchmeier, N., Tonge, P. J., & Xie, L. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. Pacific Symposium on Biocomputing, 57–68. [Link]

  • Zerbe, C. S., Williams, J. D., & He, M. (2022). Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. Frontiers in pharmacology, 13, 917968. [Link]

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  • Bao, G., & Sontheimer, E. J. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature protocols, 15(12), 3707–3709. [Link]

  • Sygnature Discovery. (n.d.). Unlocking the Power of Phenotypic Screening in Drug Discovery. Retrieved from [Link]

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  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

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  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Retrieved from [Link]

  • MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

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  • PubMed. (1999, August). Mechanism of action of the oxazolidinone antibacterial agents. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of the necessary precautions.

Hazard Assessment: Understanding the Risks

The molecular structure of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one presents a dual hazard profile that must be respected during handling and disposal.

  • Nitroaromatic Moiety: Nitroaromatic compounds are often toxic and can be harmful to the environment.[1] Some are also known to be explosive, particularly when mixed with other substances or subjected to heat.[4]

  • Oxazolidinone Core: While the oxazolidinone ring itself is a common motif in pharmaceuticals, the overall toxicological properties of this specific molecule have not been fully investigated.[2] Therefore, it is prudent to treat it with a high degree of caution.

Given these characteristics, 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one should be managed as a hazardous substance. Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, will provide the overarching framework for handling such materials.[5][6][7]

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard CategoryAssociated Functional GroupRecommended Precautions
Toxicity Nitroaromatic, OxazolidinoneAvoid inhalation, ingestion, and skin contact.[8] Use appropriate personal protective equipment (PPE).
Environmental Hazard NitroaromaticPrevent release into the environment. Dispose of as hazardous waste.[9]
Potential Reactivity NitroaromaticAvoid mixing with incompatible materials, such as strong oxidizing agents.[2][10]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn.[11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use an approved respirator.[12]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Dedicated Waste Stream: Collect all waste containing 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one in a dedicated "Hazardous Waste" container.[1]

  • Avoid Mixing: Do not mix this waste with other chemical streams, particularly non-halogenated solvents or aqueous waste.[1][14] Incompatible mixtures can create unforeseen hazards and complicate the final disposal process.

Step 2: Container Selection and Labeling

The choice of container and its labeling are critical for safe storage and transport.

  • Container Compatibility: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, sealable lid.[14][15]

  • Accurate Labeling: Immediately label the waste container with the following information:[1][14]

    • The words "Hazardous Waste"

    • The full chemical name: "3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one"

    • Approximate concentration and volume

    • Accumulation start date

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard)

Step 3: On-Site Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be under the direct control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[12]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS department.

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[14]

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal contractor. The most probable method of disposal for this type of compound is high-temperature incineration, which effectively destroys toxic organic molecules.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one.

DisposalWorkflow start Start: Waste Generation ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe Always segregate Segregate Waste: Dedicated 'Hazardous Waste' Container ppe->segregate label Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Hazards segregate->label store Store Safely: - Satellite Accumulation Area - Secondary Containment label->store request Request Pickup: Contact EHS for Professional Disposal store->request When container is full or per EHS schedule end End: Waste Removed by Licensed Contractor request->end

Caption: Disposal workflow for 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent material to contain the spill.

  • Clean Up:

    • For small spills, trained laboratory personnel wearing appropriate PPE can clean up the spill.

    • Sweep up solid material and place it in a labeled hazardous waste container.[10]

    • For larger spills, contact your institution's EHS department immediately.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Conclusion: A Culture of Safety

The responsible disposal of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide and the policies of your institution, you contribute to a safe and compliant research environment. Always remember that when in doubt, consult your institution's Chemical Hygiene Officer or EHS department.[7]

References

  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • Fulfilling the OSHA Lab Standard. Lab Manager. [Link]

  • 2-Oxazolidone - SAFETY DATA SHEET. [Link]

  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). [Link]

  • Material Safety Data Sheet - 2-Oxazolidone, 98%. Cole-Parmer. [Link]

  • Material Safety Data Sheet. Pi Chemicals. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Material Safety Data Sheet. [Link]

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Personal protective equipment for handling 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

[1]

Executive Summary & Risk Profile[2][3]

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is a bioactive intermediate sharing structural pharmacophores with the oxazolidinone class of antibiotics (e.g., Linezolid).[1] Its handling requires a defensive strategy that addresses two distinct hazard vectors:[2][3][4][5][6]

  • The Nitro-Aromatic Moiety: Associated with high acute toxicity, potential mutagenicity, and energetic instability (shock/friction sensitivity in dry powder form).

  • The Oxazolidinone Core: Associated with biological activity, specifically protein synthesis inhibition and monoamine oxidase (MAO) inhibition.

Operational Directive: Treat this substance as an OEB 4 (Occupational Exposure Band) compound until specific toxicological data proves otherwise. All handling must prioritize containment over PPE ; PPE is the final redundant barrier, not the primary control.

Hazard Characteristic Table
Hazard CategoryClassification (GHS/Estimated)Critical Implication
Acute Toxicity Category 2/3 (Oral/Dermal)Fatal or Toxic if swallowed/contacted.[1] Rapid transdermal absorption due to lipophilicity.[1]
Target Organ STOT-RE Category 1Potential myelosuppression (bone marrow) and neuropathy upon repeated exposure [1].[1]
Physical Energetic SolidNitro groups can destabilize the crystal lattice. Avoid friction/impact.[1][3][7] Dust explosion risk.[1][3][8][9]
Environmental Aquatic Acute 1Must be incinerated; zero-discharge to sewer systems.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat, safety glasses) is insufficient for this compound. The following protocol utilizes a "Double-Shell" defense strategy to prevent permeation and inhalation.

Respiratory Protection[1][2][4][5][7][11]
  • Requirement: PAPR (Powered Air Purifying Respirator) with HEPA filters or a tight-fitting Full-Face Respirator with P100 cartridges.[1]

  • Scientific Rationale: N95 respirators offer a protection factor (APF) of only 10. Nitro-aromatic dusts are often micronized; an APF of 50+ (Full Face) or 1000 (PAPR) is required to prevent sensitization and systemic absorption [2].[1]

Dermal Protection (The "Double-Shell")[1]
  • Inner Layer: 4-mil Nitrile (High dexterity).[1]

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (Chemical barrier).[1]

  • Body: Tyvek® 800J or equivalent liquid-tight, non-porous coverall.[1] Do not use cotton lab coats , as they absorb and retain nitro-aromatics, creating a secondary exposure source.[1]

Eye & Face[1][7][10][11][12][13]
  • Requirement: Indirect vented chemical goggles (if not using full-face respirator).[1]

  • Contraindication: Safety glasses with side shields are strictly prohibited for powder handling due to the risk of airborne migration behind the lens.

PPE Selection Logic (Visualization)

The following decision matrix dictates the required PPE based on the physical state and quantity of the material.

PPE_Decision_MatrixStartStart: Assess Material StateState_SolidSolid / Powder FormStart->State_SolidHigh Dust RiskState_SolSolution / LiquidStart->State_SolSplash RiskQty_CheckQuantity > 10mg?State_Solid->Qty_CheckLevel_BPROTOCOL B (Fume Hood)PAPR + Double GlovesStatic Dissipative MatState_Sol->Level_BConcentrated (>100mM)Level_CPROTOCOL C (Standard)Fume Hood + N95/P100Single Nitrile (Double recommended)State_Sol->Level_CDilute (<10mM)Level_APROTOCOL A (High Containment)Isolator/Glovebox REQUIREDDouble Nitrile + Tyvek SleevesQty_Check->Level_AYes (High Risk)Qty_Check->Level_BNo (Trace Amt)

Figure 1: Risk-based decision tree for selecting engineering controls and PPE. Note that solid handling defaults to higher protection due to inhalation risks.

Operational Protocols

A. Weighing & Transfer (Critical Step)[1]
  • The Hazard: Static electricity can disperse nitro-aromatic powders.[1]

  • Protocol:

    • Static Control: Use an ionizing fan or anti-static gun on the weigh boat before adding the compound.

    • Damping: If possible, wet the powder with the reaction solvent (e.g., DMSO/DMF) inside the stock bottle (if the entire bottle is used) to transfer as a slurry, eliminating dust generation.

    • Containment: Perform all weighing inside a Powder Containment Hood or a Glovebox. Never on an open bench.

B. Solubilization
  • Solvent Choice: DMSO or DMF are preferred.

  • Warning: Solubilization increases dermal permeation rates. Once in solution, the compound can penetrate gloves faster than the solid.

  • Glove Change: Immediately change outer gloves if a splash occurs. Do not wait for "breakthrough" [3].

Emergency Response: Spill Cleanup

Do not use a vacuum cleaner. Vacuuming generates static and heat, which can trigger the energetic nitro group or aerosolize the bioactive dust.

Spill_ResponseAlert1. Evacuate & Secure Area(Allow aerosols to settle for 30 min)PPE_Up2. Don Full PPE(Tyvek, Double Gloves, P100/PAPR)Alert->PPE_UpCover3. Wet ContainmentCover spill with solvent-soaked pads(Propylene Glycol or Water)PPE_Up->CoverWipe4. Gentle WipeCentripetal motion (Out -> In)Avoid friction/scrubbingCover->WipeDecon5. Surface DeconWash with 10% Soap/WaterThen 70% IsopropanolWipe->DeconWaste6. DisposalDouble bag as Hazardous WasteLabel: 'Toxic/Nitro'Decon->Waste

Figure 2: Wet-wiping protocol to minimize dust generation and friction-induced reactivity.[1]

Disposal & Deactivation

  • Chemical Deactivation: Do not use strong oxidizers (like Bleach) immediately, as they may react unpredictably with the nitro group. Use a surfactant-based cleaner (soap/water) first to physically remove the material, followed by a solvent rinse.[1]

  • Waste Stream: Segregate as "High Hazard / Cytotoxic Waste."

  • Destruction: Incineration at >1000°C is required to break the oxazolidinone ring and mineralize the nitro group safely.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Linezolid Intermediates. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Respiratory Protection Standard 1910.134: Assigned Protection Factors. Retrieved from [Link]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.